Product packaging for Chir 4531(Cat. No.:CAS No. 158198-48-2)

Chir 4531

Cat. No.: B1668625
CAS No.: 158198-48-2
M. Wt: 622.7 g/mol
InChI Key: GANLUHRILMMVRH-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a N-(substituted)glycine peptoid trimer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N4O6 B1668625 Chir 4531 CAS No. 158198-48-2

Properties

CAS No.

158198-48-2

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide

InChI

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1

InChI Key

GANLUHRILMMVRH-DHUJRADRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN

Appearance

Solid powder

Other CAS No.

158198-48-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide
CHIR 4531
CHIR-4531

Origin of Product

United States

Foundational & Exploratory

CHIR-4531: A Technical Guide to its Mechanism of Action as a Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-4531 is a synthetic trimer peptide identified as a potent ligand for the mu (µ)-opioid receptor (MOR), exhibiting a high binding affinity with a reported inhibitor constant (Ki) of 6 nM. As a mu-opioid receptor agonist, its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), primarily leading to analgesic and other opioid-related physiological effects. This document provides an in-depth technical overview of the putative mechanism of action of CHIR-4531, based on the established signaling pathways of mu-opioid receptor agonists. It includes detailed descriptions of the core signaling cascade, quantitative data representation, and standardized experimental protocols for characterization.

Introduction

The mu-opioid receptor is a key target in pain management. Its activation by endogenous peptides (e.g., endorphins) or exogenous ligands like morphine results in potent analgesia. CHIR-4531 is a novel peptoid ligand that emerged from a combinatorial library of N-(substituted)glycine trimers. Its high affinity for the mu-opioid receptor suggests it functions as an agonist, initiating a cascade of intracellular events typical of this receptor class. Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent.

Core Mechanism: Mu-Opioid Receptor Activation

As a mu-opioid receptor agonist, CHIR-4531's primary action is to bind to and activate MORs, which are predominantly coupled to inhibitory G-proteins (Gi/o). This activation triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer (α, β, and γ subunits).

G-Protein Signaling Cascade

The dissociated Gαi/o and Gβγ subunits propagate the signal through multiple downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., glutamate, substance P) from presynaptic terminals.

This concerted action at the cellular level results in a dampening of nociceptive signaling pathways, ultimately leading to analgesia.

Quantitative Data Summary

The following table summarizes the key quantitative parameter reported for CHIR-4531.

ParameterValueReceptorLigand TypeReference
Ki (Inhibitor Constant) 6 nMMu-OpioidAgonist[1]

Signaling Pathway Visualization

The following diagram illustrates the canonical mu-opioid receptor signaling pathway initiated by an agonist like CHIR-4531.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CHIR_4531 CHIR-4531 (Agonist) MOR Mu-Opioid Receptor (MOR) CHIR_4531->MOR Binds and Activates G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca_Channel->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter

Caption: Mu-opioid receptor signaling pathway activated by an agonist.

Experimental Protocols

The characterization of a mu-opioid receptor agonist like CHIR-4531 typically involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CHIR-4531 for the mu-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or from brain tissue.

  • Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (CHIR-4531).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes MOR-expressing Membranes Incubation Incubate Membranes, Radioligand, and CHIR-4531 Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation CHIR_4531_serial Serial Dilutions of CHIR-4531 CHIR_4531_serial->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional potency and efficacy of CHIR-4531 in activating G-proteins.

Methodology:

  • Membrane Incubation: MOR-expressing membranes are incubated with varying concentrations of CHIR-4531 in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration. The amount of bound radioactivity is measured by scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Emax (efficacy) are determined.

cAMP Inhibition Assay

Objective: To measure the functional consequence of Gαi/o activation by determining the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the mu-opioid receptor are used.

  • Adenylyl Cyclase Stimulation: The cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.

  • Agonist Treatment: The cells are then treated with varying concentrations of CHIR-4531.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the IC₅₀ (potency) and the maximal inhibition (efficacy).

cAMP_Inhibition_Workflow Cells MOR-expressing Cells Forskolin Stimulate with Forskolin Cells->Forskolin Agonist Treat with varying concentrations of CHIR-4531 Forskolin->Agonist Lysis Cell Lysis Agonist->Lysis cAMP_Assay Measure cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Assay Analysis Calculate IC₅₀ and Maximal Inhibition cAMP_Assay->Analysis

Caption: Experimental workflow for a cAMP inhibition assay.

Conclusion

CHIR-4531 is a potent mu-opioid receptor ligand. Based on its chemical nature and high affinity for the receptor, it is presumed to act as an agonist, initiating the canonical Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase and modulation of key ion channels, resulting in a reduction of neuronal excitability and neurotransmitter release. The experimental protocols outlined in this guide provide a standard framework for the detailed characterization of its pharmacological properties, which is essential for any further drug development efforts. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of CHIR-4531.

References

Chir 4531: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Chir 4531, a potent and selective ligand for the mu (µ)-opioid receptor. This document details the scientific background, synthetic methodologies, and biological evaluation of this significant peptoid, presenting data in a structured format for clarity and comparative analysis.

Discovery and Scientific Background

This compound was identified from a diverse combinatorial library of N-substituted glycine "peptoids". This discovery was a landmark in the application of combinatorial chemistry to identify high-affinity ligands for G-protein coupled receptors (GPCRs). The work was first published by Zuckermann et al. in 1994 in the Journal of Medicinal Chemistry.[1] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for therapeutic development.

This compound is a trimeric peptoid, meaning it is composed of three N-substituted glycine monomers. Its discovery demonstrated the power of screening large, diverse chemical libraries to identify novel molecular entities with significant biological activity.

Core Compound Profile

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C36H38N4O6
Molecular Weight 622.71 g/mol
Target Mu (µ)-opioid receptor
Binding Affinity (Ki) 6 nM[1]
Description A trimeric N-substituted glycine peptoid

Synthesis of this compound

The synthesis of this compound is achieved through a solid-phase submonomer synthesis method. This technique allows for the rapid assembly of peptoid oligomers with a high degree of diversity. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_cycle Monomer Addition Cycle (Repeated 3x) cluster_final Cleavage and Purification start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 acetylation Acylation (Bromoacetic Acid, DIC) deprotection1->acetylation displacement Nucleophilic Displacement (Primary Amine, R-NH2) acetylation->displacement displacement->acetylation Repeat for next monomer cleavage Cleavage from Resin (e.g., TFA cocktail) displacement->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_product This compound purification->final_product

Fig. 1: General workflow for the solid-phase submonomer synthesis of this compound.
Detailed Experimental Protocol for Peptoid Synthesis

The following protocol outlines the submonomer solid-phase synthesis of a peptoid like this compound.

Materials:

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • A diverse set of primary amines (R-NH2)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Reagents for cleavage cocktail (e.g., triisopropylsilane, water)

  • Solvents for purification (e.g., acetonitrile, water)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Acylation: Add a solution of bromoacetic acid and DIC in DMF to the deprotected resin. Allow the reaction to proceed for a specified time to ensure complete acylation of the free amine. Wash the resin with DMF.

  • Nucleophilic Displacement: Add the desired primary amine (the "submonomer") to the resin. The amine displaces the bromide, forming the N-substituted glycine monomer. This reaction is typically performed at room temperature or with gentle heating. Wash the resin with DMF.

  • Iteration: Repeat steps 2 and 3 for each subsequent monomer to build the trimeric peptoid chain.

  • Cleavage: Once the synthesis is complete, wash the resin and dry it. Cleave the peptoid from the solid support using a TFA cleavage cocktail.

  • Purification: Precipitate the crude peptoid in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Biological Activity and Characterization

This compound is a high-affinity ligand for the mu-opioid receptor. Its binding affinity was determined using a competitive radioligand binding assay.

Mu-Opioid Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)

  • Radioligand with high affinity for the mu-opioid receptor (e.g., [3H]DAMGO)

  • Non-labeled competitor (this compound) at various concentrations

  • Incubation buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the competitor (this compound) at a range of concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

As a ligand for the mu-opioid receptor, this compound is expected to modulate downstream signaling pathways associated with this G-protein coupled receptor. The canonical signaling pathway for the mu-opioid receptor is depicted below.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation ATP ATP cAMP cAMP AC->cAMP Conversion Ca_ion_in Influx K_ion_out Efflux ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Ca_ion Ca2+ K_ion K+ Ca_ion_out Ca_ion_in->Ca_ion_out K_ion_in K_ion_in->K_ion_out Chir4531 This compound Chir4531->MOR Binds to

Fig. 2: Canonical signaling pathway of the mu-opioid receptor activated by this compound.

Activation of the mu-opioid receptor by an agonist like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Gi/o activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels, both of which contribute to a decrease in neuronal excitability.

Conclusion

This compound stands as a significant molecule in the fields of medicinal chemistry and pharmacology. Its discovery from a peptoid library highlighted the potential of combinatorial chemistry in drug discovery. The robust and versatile submonomer synthesis method allows for the creation of a vast number of related compounds for further structure-activity relationship studies. As a high-affinity ligand for the mu-opioid receptor, this compound and its analogs continue to be valuable tools for studying opioid receptor function and for the potential development of novel therapeutics.

References

Chir 4531: A High-Affinity Peptoid Ligand for the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chir 4531 is a synthetic, trimer N-substituted glycine peptoid that has been identified as a high-affinity ligand for the mu-opioid receptor (MOR). This document provides a comprehensive overview of this compound, including its binding characteristics, the experimental protocols used for its initial characterization, and a discussion of the potential signaling pathways it may modulate. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of opioid receptor ligands.

Introduction

The mu-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics such as morphine and fentanyl. Ligands that bind to this receptor can elicit a range of physiological effects, including analgesia, euphoria, respiratory depression, and constipation. The discovery of novel MOR ligands with distinct pharmacological profiles is a key objective in the development of safer and more effective pain therapeutics.

This compound emerged from the screening of a combinatorial library of N-substituted glycine peptoids.[1] Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a desirable property for potential drug candidates. The initial characterization of this compound identified it as a potent binder to the mu-opioid receptor, warranting further investigation into its functional properties and therapeutic potential.

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the mu-opioid receptor, as determined by radioligand binding assays.

LigandReceptorKi (nM)Reference
This compoundMu-Opioid Receptor6[1]

Table 1: Binding Affinity of this compound

Note: Further quantitative data regarding the functional activity of this compound, such as EC50 or IC50 values from functional assays, are not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a mu-opioid receptor ligand like this compound. These protocols are based on standard practices in the field and are likely similar to the methods used in the original characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [3H]DAMGO or [3H]Naloxone)

  • Unlabeled ligand (e.g., DAMGO or Naloxone) for determining non-specific binding

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining total binding, add only the cell membranes and radioligand.

  • For determining non-specific binding, add cell membranes, radioligand, and a high concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with MOR) incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate prep_radio Prepare Radioligand ([3H]DAMGO) prep_radio->incubate prep_test Prepare Test Compound (this compound dilutions) prep_test->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Signaling Pathways

The functional activity of this compound as an agonist or antagonist at the mu-opioid receptor has not been reported in the available literature. However, based on the known signaling mechanisms of the mu-opioid receptor, we can postulate the potential pathways that this compound might influence.

Mu-opioid receptors primarily couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors.

G Protein-Dependent Signaling
  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

G MOR Mu-Opioid Receptor Gi_protein Gi/o Protein MOR->Gi_protein Activates Chir4531 This compound (Agonist) Chir4531->MOR Binds to AC Adenylyl Cyclase Gi_protein->AC Inhibits GIRK GIRK Channel Gi_protein->GIRK Activates (Gβγ) VGCC VGCC Gi_protein->VGCC Inhibits (Gβγ) cAMP cAMP AC->cAMP Produces K_ion K+ Efflux GIRK->K_ion Causes Ca_ion Ca2+ Influx VGCC->Ca_ion Allows

Postulated G Protein Signaling of this compound
β-Arrestin-Mediated Signaling

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The recruitment of β-arrestin can lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.

The balance between G protein-dependent and β-arrestin-mediated signaling can significantly influence the overall pharmacological effect of a ligand. Ligands that preferentially activate one pathway over the other are known as "biased agonists" and are of great interest in drug discovery.

G MOR_active Active MOR GRK GRK MOR_active->GRK Recruits MOR_phos Phosphorylated MOR GRK->MOR_active Phosphorylates beta_arrestin β-Arrestin MOR_phos->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Mediates MAPK_pathway MAPK Pathway (e.g., ERK) beta_arrestin->MAPK_pathway Activates

Potential β-Arrestin Recruitment Pathway

Future Directions

The high binding affinity of this compound for the mu-opioid receptor makes it an intriguing candidate for further pharmacological characterization. Key future research directions should include:

  • Functional Characterization: Determining whether this compound acts as an agonist, partial agonist, or antagonist at the mu-opioid receptor is a critical next step. This can be achieved through functional assays such as GTPγS binding assays or cAMP modulation assays.

  • Signaling Bias Assessment: Investigating the ability of this compound to recruit β-arrestin is essential to understand its potential for biased agonism. This can be evaluated using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-fragment complementation assays.

  • In Vivo Studies: Should this compound demonstrate interesting in vitro functional properties, in vivo studies in animal models of pain would be warranted to assess its analgesic efficacy and potential side-effect profile.

Conclusion

This compound is a peptoid-based ligand with nanomolar affinity for the mu-opioid receptor. While its initial discovery was a significant step in demonstrating the utility of combinatorial peptoid libraries for identifying novel receptor ligands, a comprehensive understanding of its pharmacology is still lacking. Further research to elucidate its functional activity and downstream signaling effects is necessary to determine its potential as a pharmacological tool or a lead compound for the development of new opioid therapeutics.

References

An In-depth Technical Guide to the Structure and Function of Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic, non-natural peptoid that has garnered interest in the field of pharmacology due to its high affinity and specificity for the μ-opioid receptor. As a trimer of N-substituted glycine, it represents a class of peptidomimetics with potential therapeutic applications. This document provides a comprehensive overview of the structure, properties, and biological interactions of this compound, intended for a technical audience in the life sciences and drug development sectors.

Chemical Structure and Properties

This compound is a peptoid trimer with the systematic IUPAC name (2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide. Its discovery was first reported in a 1994 study by Zuckermann et al., which focused on the identification of novel, high-affinity ligands for G-protein-coupled receptors from a combinatorial library of N-(substituted)glycine peptoids.[1]

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C36H38N4O6
Molecular Weight 622.71 g/mol
CAS Number 158198-48-2
Class N-substituted glycine peptoid trimer

Biological Activity and Quantitative Data

This compound functions as a high-affinity ligand for the μ-opioid receptor, a member of the G-protein-coupled receptor (GPCR) family. Its binding affinity has been quantified through competitive radioligand binding assays.

ParameterValueReceptor
Ki (inhibition constant) 6 nMμ-opioid receptor

Experimental Protocols

Determination of Binding Affinity (Ki) by Competitive Radioligand Binding Assay

The binding affinity of this compound for the μ-opioid receptor was determined using a solution-phase, competitive radioligand-binding assay.[1] The following is a representative protocol for such an assay.

1. Materials:

  • Membrane Preparation: A source of μ-opioid receptors, such as a membrane preparation from cells stably expressing the human μ-opioid receptor or from rat brain tissue.

  • Radioligand: A tritiated, high-affinity μ-opioid receptor ligand, such as [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled opioid receptor antagonist, such as naloxone.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter.

2. Procedure:

  • A fixed concentration of the radioligand ([3H]DAMGO) and the membrane preparation are incubated in the assay buffer.

  • Varying concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

  • A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine non-specific binding.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Synthesis Workflow

μ-Opioid Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the μ-opioid receptor initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This pathway ultimately leads to a reduction in neuronal excitability.

mu_opioid_signaling Chir_4531 This compound (Agonist) MOR μ-Opioid Receptor (GPCR) Chir_4531->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreased production of K_Channel K+ Channel K_efflux Hyperpolarization K_Channel->K_efflux Increased K+ efflux Ca_Channel Ca2+ Channel Ca_influx Reduced Neurotransmitter Release Ca_Channel->Ca_influx Decreased Ca2+ influx G_alpha->AC Inhibits G_beta_gamma->K_Channel Opens G_beta_gamma->Ca_Channel Inhibits PKA Protein Kinase A cAMP->PKA Reduced activation of

Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

General Workflow for Peptoid Synthesis (Submonomer Method)

This compound was synthesized as part of a combinatorial library using a solid-phase "submonomer" method. This technique involves a two-step cycle for each monomer addition, which is highly amenable to automation.

peptoid_synthesis_workflow start Start with solid support (e.g., Rink Amide Resin) acylation Step 1: Acylation (Bromoacetylation) start->acylation wash1 Wash acylation->wash1 displacement Step 2: Nucleophilic Displacement (Addition of primary amine submonomer) wash1->displacement wash2 Wash displacement->wash2 repeat_cycle Repeat Cycle for Each Monomer wash2->repeat_cycle repeat_cycle->acylation Next monomer cleavage Cleavage from Resin (e.g., with TFA) repeat_cycle->cleavage Final monomer purification Purification (e.g., HPLC) cleavage->purification end Final Peptoid Product (this compound) purification->end

Caption: General workflow for solid-phase peptoid synthesis.

References

Chir 4531 Peptoid Trimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the Chir 4531 peptoid trimer, a synthetic molecule with significant potential in opioid receptor research and drug development. This document details its biochemical activity, relevant experimental protocols, and the associated signaling pathways.

Core Properties of this compound

This compound is an N-(substituted)glycine peptoid trimer identified from a combinatorial library.[1] It is recognized for its specific and high-affinity binding to the mu (µ) opioid receptor, a key target in pain management.

PropertyValueReference
Molecular Target Mu (µ) Opioid Receptor[2][3]
Binding Affinity (Ki) 6 nM[1][2][3]
Chemical Formula C36H38N4O6[3]
Molecular Weight 622.71 g/mol [3]
CAS Number 158198-48-2[3]

Experimental Protocols

Synthesis of Peptoid Trimers via Submonomer Solid-Phase Synthesis

Peptoids like this compound are synthesized using the robust and flexible submonomer method, which allows for the precise construction of N-substituted glycine oligomers.[4][5][6] This method involves a two-step cycle for each monomer addition, making it highly amenable to automation.[4][7]

Workflow:

G start Start with Rink Amide Resin acylation Acylation: Bromoacetic Acid + DIC start->acylation displacement Nucleophilic Displacement: Primary Amine (Submonomer) acylation->displacement repeat Repeat Cycle for Each Monomer displacement->repeat repeat->acylation Add next monomer cleavage Cleavage from Resin: Trifluoroacetic Acid (TFA) repeat->cleavage Final monomer added purification Purification: Reverse-Phase HPLC cleavage->purification end Characterized Peptoid Trimer purification->end

Fig. 1: Peptoid synthesis workflow.

Detailed Steps:

  • Resin Preparation: The synthesis begins with a solid support, typically a Rink amide resin, which is swelled in a suitable solvent like N,N'-dimethylformamide (DMF).[4][8]

  • Acylation: The terminal amine on the resin is acylated using bromoacetic acid activated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[9] This step forms a bromoacetylated intermediate.

  • Displacement: A primary amine, which will form the side chain of the peptoid residue, is added. This amine displaces the bromine in a nucleophilic substitution reaction to form the N-substituted glycine monomer.[5][6]

  • Iteration: The acylation and displacement steps are repeated for each subsequent monomer until the desired trimer sequence is assembled.[9]

  • Cleavage: Once the synthesis is complete, the peptoid trimer is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[5]

  • Purification and Characterization: The crude peptoid is purified using reverse-phase high-performance liquid chromatography (HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Mu-Opioid Receptor Binding Assay

To determine the binding affinity (Ki) of a ligand like this compound, a competitive radioligand binding assay is employed. This assay measures the ability of the test compound to displace a radiolabeled ligand from the mu-opioid receptor.

Workflow:

G prep Prepare Membranes (Expressing µ-Opioid Receptor) radioligand Add Radiolabeled Ligand (e.g., [3H]DAMGO) prep->radioligand competitor Add this compound (Varying Concentrations) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis

Fig. 2: Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cell lines (e.g., HEK293 or CHO) or animal brain tissue.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a known concentration of a high-affinity radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO).

  • Competitive Binding: this compound is added to the wells at a range of increasing concentrations. A control group with no competitor is included to determine maximum binding.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to trigger the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor.[10]

Mu-Opioid Receptor G-Protein Signaling Pathway

The mu-opioid receptor is a class A GPCR that couples primarily to inhibitory G proteins (Gi/o).[11][12]

G MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Channels Ion Channels (K+, Ca2+) G_protein->Channels βγ subunit modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Analgesia Cellular Response (e.g., Analgesia) PKA->Analgesia Channels->Analgesia Chir4531 This compound Chir4531->MOR Binds & Activates

Fig. 3: Mu-opioid receptor signaling cascade.

Pathway Description:

  • Ligand Binding: this compound binds to the extracellular domain of the mu-opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated intracellular Gi/o heterotrimeric G-protein. The Gα subunit releases GDP and binds GTP, causing it to dissociate from the Gβγ dimer.[11]

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.[11] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ dimer can directly interact with and modulate the activity of ion channels.[13] This typically involves activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[2][13]

  • Cellular Response: The combined effect of these signaling events is a reduction in neuronal excitability, which underlies the analgesic and other physiological effects of mu-opioid receptor agonists.[2]

References

Chir 4531: A Technical Guide to its Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Chir 4531, a synthetic trimeric N-substituted glycine peptoid, and its interaction with opioid receptors. This compound has been identified as a high-affinity ligand for the µ (mu)-opioid receptor. This document summarizes the available quantitative binding data, outlines the experimental methodologies for determining opioid receptor affinity and function, and presents relevant signaling pathways and experimental workflows through detailed diagrams. It is important to note that while the affinity of this compound for the µ-opioid receptor is documented, its binding characteristics at the δ (delta) and κ (kappa) opioid receptors, as well as its functional activity (i.e., agonist or antagonist profile), have not been reported in publicly available literature. This guide therefore also serves as a reference for the experimental procedures required to fully characterize the pharmacological profile of this compound.

Introduction

This compound is a member of a class of peptidomimetics known as peptoids, which are polymers of N-substituted glycines. These molecules are of significant interest in drug discovery due to their potential for high biological activity and improved pharmacokinetic properties compared to traditional peptides. The initial discovery of this compound emerged from the screening of a combinatorial peptoid library, which identified it as a potent ligand for the µ-opioid receptor[1]. The µ-opioid receptor is a G-protein coupled receptor (GPCR) and the primary molecular target for opioid analgesics such as morphine and fentanyl.

Quantitative Binding Affinity Data

The only publicly available binding affinity data for this compound is for the µ-opioid receptor. This data was determined by radioligand displacement assay in the foundational 1994 study by Zuckermann et al.

CompoundReceptorBinding Affinity (Ki)Reference
This compound µ-Opioid Receptor6 nM[1]

Note: Binding affinities for the δ-opioid and κ-opioid receptors have not been reported in the scientific literature.

Experimental Protocols

To fully characterize the binding profile and functional activity of this compound, a series of standard pharmacological assays would be required. The following sections detail the generalized protocols for these experiments.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.

Principle: A constant concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. A range of concentrations of the unlabeled test compound is added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions and protease inhibitors is prepared.

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ) and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Membranes Incubation Incubate (Membranes + Radioligand + this compound) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Displacement Assay Workflow
[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding, providing information on whether a compound is an agonist.

Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein complex with GDP bound. Upon agonist binding and receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of incorporated radioactivity is a measure of receptor activation.

Generalized Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the opioid receptor of interest are prepared.

  • Assay Buffer: A buffer containing GDP, Mg²⁺, and other necessary components is used.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Equilibrium: The incubation is carried out for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Separation: The reaction is stopped by rapid filtration to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Membranes Incubation Incubate (Membranes + [³⁵S]GTPγS + this compound) Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

[³⁵S]GTPγS Binding Assay Workflow
cAMP Accumulation Assay for Functional Activity

This assay measures the downstream effect of opioid receptor activation on the adenylyl cyclase signaling pathway.

Principle: Opioid receptors (µ, δ, and κ) are typically coupled to the inhibitory G-protein, Gi. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an opioid agonist to inhibit this stimulated cAMP production is measured.

Generalized Protocol:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are cultured.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Treatment: Cells are treated with varying concentrations of this compound, followed by stimulation with forskolin.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The amount of cAMP is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A concentration-response curve is generated to determine the inhibitory potency (IC50) and efficacy of the compound.

Signaling Pathways

The canonical signaling pathway for Gi-coupled opioid receptors, such as the µ-opioid receptor, is depicted below. It is important to reiterate that the specific effect of this compound on this pathway is unknown due to the lack of functional data.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (e.g., µ-OR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ligand Opioid Agonist (e.g., this compound?) Ligand->Opioid_Receptor Binds ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates Targets

Canonical Gi-Coupled Opioid Receptor Signaling

Conclusion

This compound is a peptoid with demonstrated high-affinity binding to the µ-opioid receptor. However, a significant gap in knowledge exists regarding its selectivity for other opioid receptor subtypes and its functional consequences upon binding. The experimental protocols detailed in this guide provide a clear roadmap for the necessary research to fully elucidate the pharmacological profile of this compound. Such studies would be invaluable for determining its potential as a pharmacological tool or a lead compound in the development of novel therapeutics targeting the opioid system.

References

The Role of Chir 4531 in G-protein Coupled Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chir 4531 is a synthetic, N-substituted glycine peptoid trimer that has been identified as a high-affinity ligand for the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Its discovery was a significant milestone, demonstrating the potential of combinatorial chemistry in identifying novel, non-natural ligands for therapeutically relevant GPCRs. This technical guide provides a comprehensive overview of the role of this compound in μ-opioid receptor signaling, including its binding characteristics, the anticipated signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound was discovered through the screening of a combinatorial library of approximately 5,000 synthetic peptoids.[1] It is characterized as a potent agonist for the μ-opioid receptor. The μ-opioid receptor is a classical GPCR that mediates the physiological and psychoactive effects of opioids, including analgesia, euphoria, and respiratory depression. The interaction of this compound with this receptor initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the μ-opioid receptor. To date, specific functional data, such as EC50 and Emax values for G-protein activation or β-arrestin recruitment, have not been reported in publicly available literature.

Table 1: Binding Affinity of this compound for the μ-Opioid Receptor

LigandReceptorAssay TypeRadioligandKi (nM)Source
This compoundμ-OpioidCompetitive Radioligand Binding[3H]-DAMGO~6Zuckermann et al., 1994[1][2]

Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Signaling Pathways of this compound at the μ-Opioid Receptor

As a μ-opioid receptor agonist, this compound is expected to activate canonical GPCR signaling pathways mediated by inhibitory G-proteins.

G-protein Activation and Downstream Effectors

Upon binding of this compound to the μ-opioid receptor, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

  • Gαi/o Subunit Signaling: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins.

  • Gβγ Subunit Signaling: The liberated Gβγ dimer can also interact with and modulate the activity of various downstream effectors, including:

    • G-protein-coupled inwardly rectifying potassium channels (GIRKs): Activation of GIRKs by Gβγ leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

    • Voltage-gated calcium channels (VGCCs): Gβγ can inhibit N-type and P/Q-type VGCCs, reducing calcium influx and subsequently inhibiting neurotransmitter release.[3]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chir_4531 This compound uOR μ-Opioid Receptor (GPCR) Chir_4531->uOR Binds G_protein Gi/o Protein (αβγ) uOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Influx Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Inhibits G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Neuronal Excitability K_ion->Neuronal_Excitability Decreases Ca_ion->Neurotransmitter_Release Triggers

Caption: Proposed signaling pathway of this compound at the μ-opioid receptor.
β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, often involving mitogen-activated protein kinases (MAPKs). The extent to which this compound promotes β-arrestin recruitment is currently unknown, and this represents a key area for future investigation to understand potential for biased agonism.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with the μ-opioid receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.

Materials:

  • Membrane preparation from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • [3H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

  • This compound (unlabeled competitor ligand).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of [3H]-DAMGO (typically at or near its Kd value).

    • Increasing concentrations of this compound or naloxone (for non-specific binding) or buffer (for total binding).

    • Membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane preparation - [3H]-DAMGO - this compound dilutions - Naloxone - Binding buffer Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffer, [3H]-DAMGO, competitor, and membranes Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration and washing Incubation->Filtration Quantification Scintillation counting Filtration->Quantification Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay like GloSensor).

  • Cell culture medium and reagents.

Procedure:

  • Seed the μ-opioid receptor-expressing cells in a suitable microplate and culture overnight.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the different concentrations of this compound for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal inhibitory effect).

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the μ-opioid receptor and β-arrestin.

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin recruitment to the μ-opioid receptor.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter from DiscoveRx, or Tango from Thermo Fisher Scientific). These cells co-express the μ-opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

  • This compound.

  • A reference μ-opioid receptor agonist (e.g., DAMGO).

  • Substrate for the reporter enzyme.

  • Luminometer or other appropriate plate reader.

Procedure:

  • Plate the engineered cells in a microplate.

  • Add serial dilutions of this compound or the reference agonist to the cells.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents containing the substrate for the reporter enzyme according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the extent of receptor-β-arrestin interaction.

  • Plot the signal as a function of the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a pioneering example of a high-affinity, non-natural ligand for a GPCR discovered from a combinatorial library. As a potent μ-opioid receptor agonist, it is presumed to exert its effects through the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While its binding affinity is well-characterized, a comprehensive understanding of its functional profile, including its potency and efficacy in G-protein activation and β-arrestin recruitment, requires further investigation. The experimental protocols detailed in this guide provide a framework for the future characterization of this compound and other novel GPCR ligands, which will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to Foundational Research on N-substituted Glycine Peptoids

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: N-substituted glycine peptoids are a class of synthetic, sequence-defined polymers that mimic the structure of peptides.[1][2] Unlike peptides, the side chains in peptoids are attached to the backbone amide nitrogen rather than the α-carbon.[1] This fundamental structural difference confers significant advantages, most notably resistance to proteolytic degradation and often enhanced cell permeability, making them highly attractive for drug discovery and biomaterials science.[3][4] The development of the submonomer solid-phase synthesis method allows for the straightforward and modular assembly of peptoid oligomers with a vast diversity of side chains.[1] This guide provides an in-depth overview of the core principles of peptoid chemistry, synthesis, structure-function relationships, and key applications, tailored for researchers and professionals in drug development.

Introduction to N-substituted Glycine Peptoids

Oligomers of N-substituted glycine, or peptoids, were first developed in the early 1990s as a robust scaffold for identifying lead compounds in drug discovery.[1] They are structural isomers of peptides, but the altered position of the side chain eliminates the backbone chirality and the hydrogen bond donors present in peptides.[2]

Caption: Comparison of α-Peptide and N-substituted Glycine Peptoid backbones.

Key Advantages Over Peptides

Peptoids offer several distinct advantages over their natural peptide counterparts:

  • Proteolytic Stability: The N-substituted backbone is not recognized by common proteases, leading to significantly enhanced stability in biological systems.[3][4]

  • Enhanced Cellular Permeability: The lack of a backbone N-H bond reduces polarity, which can lead to superior cell membrane permeability compared to equivalent peptides.[2][5]

  • Monomer Diversity: The synthesis method readily allows for the incorporation of a vast chemical space of primary amine "side chains," far exceeding the 20 canonical amino acids.[1]

  • Ease of Synthesis: Peptoid synthesis is straightforward, economical, and highly amenable to automation and the generation of combinatorial libraries.[2][6]

Synthesis and Experimental Protocols

The foundational method for peptoid synthesis is the submonomer solid-phase synthesis approach developed by Zuckermann et al.[6] This method is reliable and allows for the precise, residue-by-residue construction of a desired peptoid sequence on a solid support resin.

Protocol: Submonomer Solid-Phase Synthesis

This protocol outlines the manual synthesis of a peptoid sequence on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-methylpyrrolidone (NMP)

  • Bromoacetic acid

  • A diverse library of primary amines (R-NH₂)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in NMP within the synthesis vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine in NMP. Wash the resin thoroughly with NMP and DCM.

  • Acylation Step (a): Add a solution of bromoacetic acid and DIC in NMP to the vessel. Allow the reaction to proceed for 20-30 minutes at room temperature to form a bromoacetylated amine on the resin. Wash the resin to remove excess reagents.

  • Displacement Step (b): Add a solution of the desired primary amine (the "submonomer" that will form the side chain) in NMP. This amine displaces the bromide, forming the N-substituted glycine residue. Allow the reaction to proceed for 60-120 minutes. Wash the resin thoroughly.

  • Iteration: Repeat steps 3 and 4 for each subsequent monomer to be added to the chain.

  • Cleavage: Once the desired sequence is synthesized, cleave the peptoid from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA.

  • Purification: Precipitate the crude peptoid in cold diethyl ether. Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptoid using mass spectrometry and analytical HPLC.

cluster_cycle Iterative Monomer Addition Cycle start Start: Fmoc-protected Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in NMP) start->deprotection acylation Step A: Acylation (Bromoacetic Acid + DIC) deprotection->acylation displacement Step B: Nucleophilic Displacement (Primary Amine, R-NH₂) acylation->displacement Wash is_last Final Monomer? displacement->is_last is_last->acylation No cleavage Cleavage from Resin (TFA Cocktail) is_last->cleavage Yes purification Purification & Characterization (RP-HPLC, Mass Spec) cleavage->purification

Caption: Workflow for solid-phase submonomer peptoid synthesis.

Structure-Function Relationships

A central theme in peptoid research is connecting the primary sequence to its three-dimensional structure and, ultimately, its biological function.[1] While peptoids lack the backbone hydrogen bonds that direct peptide secondary structures like alpha-helices and beta-sheets, they can form stable, well-defined conformations.[6] These structures are primarily driven by steric and electronic interactions between the side chains and the backbone.[2]

  • Helices: The incorporation of bulky, chiral α-substituted side chains can induce the formation of stable, polyproline-like helices. These chiral side chains create steric hindrance that restricts the rotation of backbone bonds, favoring a helical conformation.

  • Loops and Turns: The precise placement of specific monomers can direct the formation of loops and turns, enabling the creation of complex molecular architectures.[7]

  • Amphiphilicity: The arrangement of hydrophobic and hydrophilic side chains is crucial for activities like membrane disruption in antimicrobial peptoids.[8]

cluster_design Rational Design cluster_structure Structural Outcome cluster_function Resulting Function sequence Primary Sequence (Monomer Choice & Order) conformation Secondary Structure (Helix, Loop, Sheet) sequence->conformation Dictates sidechains Side Chain Properties (Chirality, Bulk, Charge) sidechains->conformation Influences function Biological Activity (e.g., Antimicrobial, Receptor Binding) conformation->function Enables

Caption: Logical flow from peptoid sequence design to biological function.

Quantitative Analysis of Peptoid Properties

Quantitative assays are critical for comparing the performance of peptoids to peptides and for optimizing structure-activity relationships.

Enhanced Cell Permeability

Studies have quantitatively demonstrated that peptoids are generally more cell-permeable than their peptide analogues.[5] A cell-based reporter gene assay can be used to determine the effective concentration (EC₅₀) required to induce a cellular response, which serves as a proxy for cell permeability.

Experimental Protocol: Cell-Based Permeability Assay

  • System Design: A synthetic molecule (peptoid or peptide) is conjugated to a ligand (e.g., dexamethasone) that binds to an intracellular receptor (e.g., glucocorticoid receptor).

  • Reporter Cell Line: A cell line is engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the intracellular receptor.

  • Treatment: The cells are treated with varying concentrations of the peptoid-ligand and peptide-ligand conjugates.

  • Measurement: After an incubation period, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.

  • Data Analysis: EC₅₀ values are calculated from the dose-response curves. A lower EC₅₀ value indicates greater cell permeability and/or intracellular activity.[5]

Compound PairLengthPeptoid EC₅₀ (μM)Peptide EC₅₀ (μM)Permeability Ratio (Peptide/Peptoid)
Dimer2-mer0.6214.1~22.7x
Tetramer4-mer1.111.2~10.2x
Hexamer6-mer1.813.57.5x
Octamer8-mer4.914.8~3.0x
Table 1: Quantitative comparison of the relative cell permeability of analogous peptoids and peptides. Data shows that peptoids are significantly more permeable, though the difference decreases with length.[5]
Antimicrobial Activity

Peptoids designed to mimic the amphipathic structure of host defense peptides (HDPs) have shown potent antimicrobial activity.[4] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Peptoid TypeTarget OrganismRepresentative MIC (mg/L)Key Structural Features
Pexiganan MimicBroad Spectrum Bacteria0.88 – 7.4Cationic, Amphipathic, Helical
Dodecamer Peptoid 1Bacteria & FungiVariesCationic, Amphipathic
Table 2: Representative antimicrobial activities of peptoids. The MIC values demonstrate potent activity against various microbes.[8]

Applications in Drug Development & Research

The unique properties of peptoids make them versatile tools in several scientific domains.

  • Antimicrobial Agents: Due to their proteolytic stability and potent activity, peptoids are being heavily investigated as a new class of antibiotics to combat drug-resistant pathogens.[4][8]

  • Drug Discovery: Large, diverse combinatorial libraries of peptoids can be rapidly synthesized and screened to identify high-affinity ligands for various biological targets, including protein-protein interactions.[2]

  • Biomaterials: The ability of peptoids to self-assemble into well-defined nanostructures, such as nanosheets, makes them promising candidates for developing novel biomaterials for applications like drug delivery and diagnostics.[9]

Example of Signaling Pathway Modulation

Peptoids can be designed to mimic the binding epitope of a protein, allowing them to competitively inhibit protein-protein interactions that are critical for signal transduction. The diagram below illustrates a hypothetical scenario where a peptoid is designed to block a kinase signaling cascade, a common target in oncology.

cluster_pathway Kinase Signaling Cascade receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 PPI kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response peptoid Designed Peptoid Inhibitor peptoid->adaptor Blocks Interaction

Caption: A peptoid inhibitor blocking a protein-protein interaction (PPI).

References

Unveiling Chir 4531: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Chir 4531 (CAS Number 158198-48-2), a potent and selective synthetic peptoid agonist for the mu (µ)-opioid receptor. This document details its chemical properties, mechanism of action, and the experimental protocols relevant to its study, presenting a valuable resource for its application in opioid receptor research.

Core Compound Information

This compound is a synthetically derived N-substituted glycine trimer, a class of molecules also known as peptoids.[1] It was identified from a combinatorial library of approximately 5000 peptoid dimers and trimers as a high-affinity ligand for the µ-opioid receptor.[1] Its discovery marked a significant step in the exploration of non-natural compounds as potent modulators of G-protein coupled receptors (GPCRs).[1]

Chemical and Physical Properties
PropertyValueSource
CAS Number 158198-48-2[2]
Molecular Formula C₃₆H₃₈N₄O₆[2]
Molecular Weight 622.71 g/mol [2]
IUPAC Name Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-[2]
Synonyms CHIR-4531, (N-(2,2-Diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide[2]
Pharmacological Data
ParameterValueTargetAssay TypeSource
Kᵢ 6 nMµ-Opioid ReceptorRadioligand Binding Assay[1][3]

Mechanism of Action and Signaling Pathways

As an agonist of the µ-opioid receptor, a member of the Class A family of G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events upon binding.[1][4] The µ-opioid receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[5]

Activation of the µ-opioid receptor by an agonist like this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme in many cellular processes.

The Gβγ subunit can also modulate downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

Chir_4531_Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR G_protein Gαi/o-Gβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_beta_gamma->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channels->Neuronal_Activity

Figure 1: this compound Signaling Pathway at the µ-Opioid Receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor. It involves competing the unlabeled ligand (this compound) with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • Radiolabeled ligand (e.g., [³H]DAMGO or [³H]Diprenorphine)[4][9]

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Naloxone)[4]

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like naloxone).[4]

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions - Buffers start->prep_reagents incubation Incubate: Membranes + Radioligand + this compound prep_reagents->incubation filtration Rapid Filtration (GF/B Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end_node End analysis->end_node

Figure 2: Workflow for a Radioligand Binding Assay.
GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-protein coupling to the µ-opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[10][11]

Materials:

  • Cell membranes expressing the µ-opioid receptor and associated G-proteins

  • [³⁵S]GTPγS

  • This compound

  • GDP (to ensure G-proteins are in their inactive state)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[12]

  • Non-specific binding control (e.g., 10 µM unlabeled GTPγS)

  • GF/B glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, pre-incubate the cell membranes with GDP.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

GTPgS_Binding_Workflow start Start prep_membranes Prepare Membranes with GDP start->prep_membranes add_agonist Add this compound (Varying Concentrations) prep_membranes->add_agonist add_gtp Add [35S]GTPγS to Initiate Reaction add_agonist->add_gtp incubation Incubate at 30°C add_gtp->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Determine EC50 and Emax counting->analysis end_node End analysis->end_node

Figure 3: Workflow for a GTPγS Binding Assay.
Adenylyl Cyclase Activity Assay

This assay directly measures the functional consequence of µ-opioid receptor activation by this compound on its primary downstream effector, adenylyl cyclase.

Materials:

  • Whole cells or cell membranes expressing the µ-opioid receptor

  • This compound

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • ATP

  • Assay buffer

  • cAMP detection kit (e.g., ELISA-based)

Procedure:

  • Culture cells expressing the µ-opioid receptor.

  • Pre-treat the cells with varying concentrations of this compound.

  • Stimulate the cells with forskolin to activate adenylyl cyclase.

  • Incubate for a specific time to allow for cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP produced using a competitive ELISA or other sensitive detection method.

  • The inhibitory effect of this compound will be observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.

  • Determine the IC₅₀ of this compound for the inhibition of adenylyl cyclase activity.

Adenylyl_Cyclase_Workflow start Start cell_culture Culture Cells Expressing µ-Opioid Receptor start->cell_culture pretreatment Pre-treat with Varying [this compound] cell_culture->pretreatment stimulation Stimulate with Forskolin pretreatment->stimulation incubation Incubate to Allow cAMP Production stimulation->incubation lysis Cell Lysis incubation->lysis cAMP_quant Quantify cAMP (e.g., ELISA) lysis->cAMP_quant analysis Data Analysis: Determine IC50 for Inhibition cAMP_quant->analysis end_node End analysis->end_node

Figure 4: Workflow for an Adenylyl Cyclase Activity Assay.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the µ-opioid receptor. Its high affinity and synthetic nature make it an important compound for probing receptor-ligand interactions and downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel opioid receptor ligands, contributing to the broader understanding of opioid pharmacology and the development of new therapeutics.

References

An In-depth Technical Guide to Exploratory Studies Involving Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chir 4531, a synthetic peptoid trimer identified as a high-affinity ligand for the μ-opioid receptor. It details the compound's mechanism of action, summarizes key quantitative data from exploratory studies, and outlines the experimental protocols used for its discovery, synthesis, and characterization. This document serves as a resource for professionals engaged in pharmacology, medicinal chemistry, and drug development.

Biochemical Profile and Mechanism of Action

This compound is a synthetic trimer peptoid, a class of peptidomimetics based on N-substituted glycine oligomers.[1] Unlike natural peptides, the structural design of peptoids involves shifting the amino acid side chain from the α-carbon to the amide nitrogen.[1] This fundamental alteration eliminates backbone chirality and confers significant resistance to enzymatic degradation by proteases, a crucial feature for therapeutic potential.[1]

The primary biochemical target of this compound is the μ-opioid receptor, a G-protein coupled receptor (GPCR) that is central to physiological processes such as pain perception.[1] this compound functions as a potent agonist, a molecule that binds to and activates the receptor.[1]

1.1 Signaling Pathway

The activation of the μ-opioid receptor by this compound initiates a well-characterized intracellular signaling cascade.[1] As a member of the GPCR family, the μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[1]

  • Agonist Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated intracellular inhibitory G-protein. The Gα subunit exchanges GDP for GTP.[1]

  • Subunit Dissociation: The activated G-protein dissociates into its Gα-GTP complex and Gβγ heterodimer.[1]

  • Downstream Effector Modulation:

    • The Gα-GTP complex inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

    • The Gβγ heterodimer can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Chir4531_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Active Activated Gi/o (Gα-GTP + Gβγ) G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Chir4531 This compound (Agonist) Chir4531->MOR Binds & Activates G_Active->AC Inhibits Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Leads to

μ-Opioid receptor signaling pathway activated by this compound.

Quantitative Data Summary

This compound was discovered through the screening of a diverse combinatorial library of synthetic peptoids.[1][2][3] Its high binding affinity for the μ-opioid receptor established it as a significant lead compound and demonstrated the utility of screening non-natural chemical libraries for identifying potent receptor ligands.[3]

CompoundTarget ReceptorBinding Affinity (Ki)Library Source
This compound μ-Opiate ~6 nM [2][3][4][5][6][7]~5000 N-(substituted)glycine peptoids[1][3]
Chir 4537μ-Opiate31 nM[3]Same library as this compound[3]
Chir 4534μ-Opiate46 nM[3]Same library as this compound[3]
Chir 2279α1-Adrenergic5 nM[2][3]Same library as this compound[2][3]

Experimental Protocols

The discovery and characterization of this compound involved specialized experimental methodologies, from its synthesis to its identification in high-throughput screening.

3.1 Synthesis Protocol: Solid-Phase Submonomer Method

Peptoids like this compound are efficiently constructed using a solid-phase submonomer synthesis approach.[1] This method offers advantages in purification and automation and allows for the creation of diverse libraries by building each N-substituted glycine residue from two commercially available "submonomers": bromoacetic acid and a primary amine.[1]

  • Step 1: Acylation: The solid-phase resin (e.g., Rink amide resin) is acylated with a solution of bromoacetic acid, typically using a carbodiimide coupling agent like diisopropylcarbodiimide (DIC). The reaction proceeds until all free amino groups on the resin are capped.

  • Step 2: Amination (Displacement): A specific primary amine (R-NH2), which will form the desired side chain, is added to the resin. The amine displaces the bromide from the acetylated resin via an SN2 reaction, forming one N-substituted glycine monomer and regenerating a secondary amine on the backbone.

  • Step 3: Iteration: The acylation and amination steps are repeated with different primary amines to elongate the peptoid chain to the desired length (a trimer in the case of this compound).

  • Step 4: Cleavage: Once the synthesis is complete, the final peptoid is cleaved from the solid support using a strong acid, such as a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Step 5: Purification: The crude peptoid is purified, typically using reverse-phase high-performance liquid chromatography (HPLC).

Submonomer_Synthesis_Workflow Resin Solid Support (Resin with -NH2) Acylation Step 1: Acylation (Add Bromoacetic Acid + DIC) Resin->Acylation Amination Step 2: Amination (Add Primary Amine R1-NH2) Acylation->Amination Monomer1 Monomer 1 Attached Amination->Monomer1 Repeat Repeat Cycle (Acylation + Amination with R2, R3...) Monomer1->Repeat Repeat->Acylation Elongate Chain Cleavage Step 4: Cleavage (TFA Cocktail) Repeat->Cleavage Desired Length Reached Purification Step 5: Purification (HPLC) Cleavage->Purification Final Pure this compound Purification->Final

Workflow for the solid-phase submonomer synthesis of peptoids.

3.2 Discovery Protocol: Combinatorial Library Screening

This compound was identified from a combinatorial library using a systematic screening process involving iterative deconvolution.[3]

  • Library Generation: A "split-and-pool" synthesis strategy was used to create a large combinatorial library where each bead of the solid-phase resin theoretically holds a unique peptoid sequence.[2] For screening, defined mixtures of these peptoids were created in pools.[3]

  • Primary Screening Assay: The primary assay was a solution-phase, competitive radioligand-binding assay.[1][2][3][6]

    • Principle: This assay measures the ability of a test compound (a pool of peptoids) to compete with a known radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) for binding to the target receptor preparation (e.g., brain membrane homogenates).

    • Procedure: The receptor preparation, radioligand, and a test pool of peptoids are incubated together. The mixture is then filtered to separate the bound from unbound radioligand. The radioactivity on the filter is measured using a scintillation counter. A significant decrease in radioactivity compared to a control (no peptoid) indicates that one or more compounds in the pool are binding to the receptor.[8]

  • Hit Deconvolution:

    • Initial Screen: The initial 18 pools of the library were screened for binding activity.[3]

    • Sub-pool Resynthesis and Screening: The most active pool(s) from the initial screen were identified. The smaller sub-pools that constituted the active primary pool were then resynthesized and screened individually.[3]

    • Individual Compound Synthesis and Assay: This iterative process was continued until the single peptoid responsible for the activity was isolated. The individual "hit" compound (this compound) was then synthesized on a larger scale and its binding affinity (Ki) was precisely determined.[3]

Screening_Workflow Library Combinatorial Peptoid Library (~5000 compounds) Pooling Create Initial Pools of Compounds (e.g., 18 pools) Library->Pooling Screening Primary Screening (Competitive Radioligand Binding Assay) Pooling->Screening HitPool Identify Active Pool(s) Screening->HitPool HitPool->Library No Activity Deconvolute Iterative Deconvolution HitPool->Deconvolute Activity Detected Resynthesize Resynthesize & Screen Sub-pools Deconvolute->Resynthesize Isolate Isolate Single Active Compound Resynthesize->Isolate FinalAssay Synthesize & Characterize Hit (Determine Ki) Isolate->FinalAssay Chir4531 Identified Hit: This compound FinalAssay->Chir4531

Iterative workflow for hit identification from a combinatorial library.

3.3 Purity and Identity Validation Protocols

To ensure the structural integrity and purity of the synthesized this compound, standard analytical techniques are essential. While specific reports on this compound are not detailed, best practices for peptoid characterization include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the sequence of side chains and the integrity of the peptoid backbone.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the compound, typically reported as a percentage based on the peak area at a specific wavelength (e.g., 214 nm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF is used to confirm the molecular weight of the final compound, verifying that the correct sequence was synthesized.

Preclinical Research Applications

Following its discovery, this compound has served as a valuable tool in preclinical research. Animal models are essential for investigating its potential therapeutic effects, particularly in pain research and neurological function.[1] Studies in animal models have been conducted to evaluate its analgesic properties, with results demonstrating a significant reduction in pain response compared to control groups, supporting its potential utility in pain management therapies.[1]

References

Methodological & Application

Application Notes and Protocols for Chir 4531 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a potent peptide mimetic that acts as a high-affinity ligand for the mu (µ) opioid receptor. Its specificity and binding characteristics make it a valuable tool in neuroscience research and drug discovery, particularly for studying the opioid system. Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. This document provides detailed application notes and protocols for the use of this compound as an unlabeled competitor in radioligand binding assays targeting the µ-opioid receptor.

Data Presentation

Quantitative Data for this compound
ParameterValueReceptorSource
Ki 6 nMMu-opioid Receptor[1]

Ki (Inhibition Constant): The concentration of a competing ligand (in this case, this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

The µ-opioid receptor, the target of this compound, is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[2][3] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the basis of the analgesic and other effects of opioids.[2][3]

mu_opioid_signaling MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts K_ion_out K+ K_channel->K_ion_out Efflux Ca_ion_out Ca2+ Ca_channel->Ca_ion_out Influx Blocked Chir4531 This compound (Agonist) Chir4531->MOR ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Reduced Signaling K_ion_in K+ Ca_ion_in Ca2+ Ca_ion_out->Neurotransmitter Reduced

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The following protocol describes a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor. This assay measures the ability of this compound to displace a known radiolabeled ligand from the receptor.

Experimental Workflow

The general workflow for a competition radioligand binding assay involves preparing the receptor source (membranes), incubating with the radioligand and the competitor (this compound) at various concentrations, separating the bound from the free radioligand, and quantifying the bound radioactivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing µ-opioid receptor) Incubation 3. Incubation (Membranes + Radioligand + Varying [this compound]) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Separation 4. Separation (Rapid filtration to separate bound and free radioligand) Incubation->Separation Quantification 5. Quantification (Scintillation counting of bound radioactivity) Separation->Quantification Data_Analysis 6. Data Analysis (Generate competition curve, calculate IC50 and Ki) Quantification->Data_Analysis

Competition Radioligand Binding Assay Workflow

Materials and Reagents
  • Membrane Preparation: Homogenates from cells or tissues expressing the µ-opioid receptor (e.g., CHO or HEK293 cells stably expressing the human µ-opioid receptor).

  • Radioligand: A suitable high-affinity radioligand for the µ-opioid receptor, such as [³H]DAMGO (a µ-opioid agonist) or [³H]diprenorphine (a µ-opioid antagonist). The concentration used should be at or below the Kd of the radioligand to ensure assay sensitivity.[1]

  • Unlabeled Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a standard µ-opioid ligand (e.g., 10 µM Naloxone).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol
  • Membrane Preparation:

    • Culture cells expressing the µ-opioid receptor to a sufficient density.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store the membrane aliquots at -80°C until use.

  • Competition Binding Assay:

    • Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 20-100 µg of protein per well, to be optimized for the specific receptor preparation).

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, the diluted membrane preparation, and the radioligand at a fixed concentration (e.g., 0.5 - 2 nM [³H]DAMGO).

      • Non-specific Binding: Add the non-specific binding control (e.g., 10 µM Naloxone), the diluted membrane preparation, and the radioligand.

      • Competition: Add the different concentrations of this compound, the diluted membrane preparation, and the radioligand.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of this compound. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the competition curve to a one-site fit model to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined independently in a saturation binding experiment).

Conclusion

This document provides a comprehensive guide for utilizing this compound in radioligand binding assays. The provided protocols and background information are intended to assist researchers in accurately determining the binding affinity of this compound for the µ-opioid receptor. As with any assay, optimization of specific conditions, such as membrane protein concentration and incubation time, is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for CHIR-99021 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Chir 4531" is not found in the scientific literature. It is presumed that the intended compound is CHIR-99021 , a well-characterized and potent GSK-3 inhibitor. All subsequent information pertains to CHIR-99021.

Introduction

CHIR-99021 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It acts as an ATP-competitive inhibitor, targeting both GSK-3α and GSK-3β isoforms with high potency.[3][4] GSK-3 is a key component of the β-catenin destruction complex. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][5] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it activates the T-cell factor (TCF)/lymphoid-enhancing factor (LEF) family of transcription factors, thereby robustly activating the canonical Wnt signaling pathway.[1][2] This mechanism makes CHIR-99021 a valuable tool for a wide range of in vitro applications, particularly in stem cell biology and regenerative medicine.[5]

Mechanism of Action: Wnt/β-Catenin Pathway Activation

The canonical Wnt signaling pathway is crucial for regulating cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis.[5][6] In the absence of a Wnt ligand, GSK-3, as part of a destruction complex with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and degradation.[4][5] CHIR-99021's inhibition of GSK-3 disrupts this process, effectively mimicking the activation of the Wnt pathway.

Wnt_Pathway cluster_off Wnt OFF State (No CHIR-99021) cluster_on Wnt ON State (with CHIR-99021) Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1α) p_beta_catenin p-β-catenin beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off CHIR99021 CHIR-99021 GSK3 GSK-3 CHIR99021->GSK3 Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation beta_catenin_nucleus β-catenin TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Activation Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on Experimental_Workflow cluster_analysis Analysis Methods Start Start: Culture Cells (e.g., Stem Cells, Cancer Cells) Prepare_CHIR Prepare CHIR-99021 Working Solution Start->Prepare_CHIR Control Control Group (Vehicle, e.g., DMSO) Start->Control Treatment Treat Cells with CHIR-99021 (Varying concentrations/durations) Prepare_CHIR->Treatment Incubation Incubate for Defined Period Treatment->Incubation Control->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Endpoint Analysis Harvest->Analysis Data Data Interpretation & Conclusion Analysis->Data qPCR qPCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein) Analysis->WB ICC Immunocytochemistry Analysis->ICC FACS Flow Cytometry Analysis->FACS

References

Application Notes and Protocols for a Novel Mu-Opioid Receptor Agonist: Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a trimer peptide identified as a potent and selective ligand for the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. With a binding affinity (Ki) of 6 nM, this compound presents a valuable tool for investigating the intricate roles of the mu-opioid system in neuroscience research. This document provides detailed application notes and experimental protocols for characterizing the neuronal effects of this compound, aiding in the exploration of its therapeutic potential for pain management, addiction, and other neurological disorders. The mu-opioid receptor is a key target for opioid drugs and is involved in modulating various physiological functions including nociception, stress, mood, and motivation.[1]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound (Illustrative Data)
ParameterValueDescription
Binding Affinity (Ki) 6 nMThe equilibrium dissociation constant for the mu-opioid receptor, indicating high-affinity binding.
EC50 (cAMP Assay) 15 nMThe concentration of this compound that elicits a half-maximal inhibition of forskolin-stimulated cAMP production in cultured neurons.
EC50 (Calcium Imaging) 25 nMThe concentration of this compound that produces a half-maximal increase in intracellular calcium concentration in a subset of cultured striatal neurons.[2]
IC50 (Electrophysiology) 50 nMThe concentration of this compound that causes a 50% reduction in the amplitude of evoked postsynaptic currents in hippocampal neurons.

Note: The EC50 and IC50 values are illustrative and will need to be determined experimentally for this compound.

Signaling Pathways

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).[1] The subsequent dissociation of the G-protein subunits leads to the modulation of various downstream effectors, ultimately altering neuronal excitability and neurotransmitter release.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Chir4531 This compound MOR Mu-Opioid Receptor (MOR) Chir4531->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Voltage-gated Ca2+ Channel Reduced_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Release Leads to K_channel GIRK Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_channel K_ion K+ K_ion->K_channel start Start plate_cells Plate neurons in 96-well plate start->plate_cells culture_cells Culture and mature neurons plate_cells->culture_cells prepare_compounds Prepare this compound and controls culture_cells->prepare_compounds wash_cells Wash cells with assay buffer prepare_compounds->wash_cells add_ibmx Add IBMX and incubate wash_cells->add_ibmx add_chir4531 Add this compound at varying concentrations add_ibmx->add_chir4531 add_forskolin Stimulate with forskolin add_chir4531->add_forskolin incubate Incubate add_forskolin->incubate lyse_measure Lyse cells and measure cAMP incubate->lyse_measure analyze Analyze data and determine EC50 lyse_measure->analyze end End analyze->end start Start plate_cells Plate neurons on glass coverslips start->plate_cells culture_cells Culture and mature neurons plate_cells->culture_cells load_dye Load cells with calcium indicator dye culture_cells->load_dye wash_deesterify Wash and allow for de-esterification load_dye->wash_deesterify mount_chamber Mount coverslip on microscope chamber wash_deesterify->mount_chamber acquire_baseline Acquire baseline fluorescence mount_chamber->acquire_baseline apply_chir4531 Apply this compound acquire_baseline->apply_chir4531 record_fluorescence Record fluorescence changes apply_chir4531->record_fluorescence analyze Analyze data (ΔF/F0) and determine EC50 record_fluorescence->analyze end End analyze->end start Start prepare_slices Prepare acute brain slices start->prepare_slices recover_slices Allow slices to recover prepare_slices->recover_slices transfer_chamber Transfer slice to recording chamber recover_slices->transfer_chamber obtain_recording Obtain whole-cell patch-clamp recording transfer_chamber->obtain_recording record_baseline Record baseline neuronal activity obtain_recording->record_baseline apply_chir4531 Bath-apply This compound record_baseline->apply_chir4531 record_effect Record changes in neuronal activity apply_chir4531->record_effect analyze Analyze data and determine IC50 record_effect->analyze end End analyze->end

References

Chir 4531: A High-Affinity Peptoid Ligand for Probing Mu-Opioid Receptor Function and its Potential Role in Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic, trimeric N-substituted glycine peptoid that has been identified as a high-affinity ligand for the mu-opioid receptor (MOR).[1][2] Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that exhibit several advantageous properties for drug discovery and chemical biology, including resistance to proteolytic degradation and the potential for high receptor affinity and specificity. The unique structure of this compound and its potent binding to the MOR make it a compelling candidate for investigation as a tool to study the intricate mechanisms of opioid signaling and addiction.

Opioid addiction remains a significant public health crisis, driven by the complex neurobiological adaptations that occur with chronic opioid use. The mu-opioid receptor is the primary target for most clinically used and abused opioids, mediating both their analgesic effects and their addictive properties. Understanding the molecular interactions of novel ligands like this compound with the MOR is crucial for the development of safer and more effective treatments for pain and opioid use disorder.

These application notes provide a comprehensive overview of the potential uses of this compound in opioid addiction research. Detailed protocols for the characterization of its pharmacological profile and its application in cellular and behavioral models of opioid addiction are presented.

Quantitative Data Summary

While extensive experimental data for this compound in functional and behavioral assays is not currently available in the public domain, the following table summarizes its known binding affinity and provides a template for the types of quantitative data that would be generated in the proposed experimental protocols.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) Mu-Opioid Receptor6 nMRadioligand Binding Assay[1][2]
Functional Activity (EC50) Mu-Opioid ReceptorTBDcAMP Inhibition Assay-
G-Protein Bias (Bias Factor) Mu-Opioid ReceptorTBDComparison of G-protein vs. β-arrestin pathway activation-
Analgesic Effect (ED50) In vivo (e.g., mouse)TBDHot Plate or Tail Flick Test-
Rewarding Properties (CPP Score) In vivo (e.g., mouse)TBDConditioned Place Preference-
Physical Dependence (Withdrawal Score) In vivo (e.g., mouse)TBDNaloxone-Precipitated Withdrawal-

TBD: To Be Determined

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways of the mu-opioid receptor and the experimental workflows for characterizing a novel ligand like this compound.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chir_4531 This compound MOR Mu-Opioid Receptor (MOR) Chir_4531->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Tolerance, Dependence) CREB->Gene_Expression Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Signaling Beta_Arrestin->MAPK Initiates

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.

Experimental_Workflow Start This compound (High-Affinity MOR Ligand) Binding_Assay Radioligand Binding Assay (Confirm Affinity and Selectivity) Start->Binding_Assay Functional_Assays In Vitro Functional Assays Binding_Assay->Functional_Assays cAMP_Assay cAMP Inhibition Assay (Determine Agonist/Antagonist Activity) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess Biased Agonism) Functional_Assays->Arrestin_Assay In_Vivo_Studies In Vivo Behavioral Assays cAMP_Assay->In_Vivo_Studies Arrestin_Assay->In_Vivo_Studies Analgesia_Test Analgesia Models (Hot Plate, Tail Flick) In_Vivo_Studies->Analgesia_Test Addiction_Models Addiction Models In_Vivo_Studies->Addiction_Models CPP Conditioned Place Preference (Rewarding Effects) Addiction_Models->CPP Self_Admin Self-Administration (Reinforcing Properties) Addiction_Models->Self_Admin Withdrawal Withdrawal Assessment (Physical Dependence) Addiction_Models->Withdrawal

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor and to assess its selectivity against other opioid receptor subtypes (delta and kappa).

Materials:

  • Cell membranes prepared from cells stably expressing human mu-, delta-, or kappa-opioid receptors.

  • [³H]DAMGO (for mu-opioid receptor), [³H]DPDPE (for delta-opioid receptor), or [³H]U69,593 (for kappa-opioid receptor).

  • This compound stock solution (in DMSO).

  • Naloxone (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Radioligand (e.g., [³H]DAMGO at a final concentration equal to its Kd).

    • Either this compound dilution, binding buffer (for total binding), or naloxone (for non-specific binding).

    • Cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To determine the functional activity of this compound at the mu-opioid receptor by measuring its effect on forskolin-stimulated cAMP production. This will classify this compound as an agonist, antagonist, or inverse agonist.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor.

  • Cell culture medium.

  • Forskolin.

  • This compound stock solution.

  • DAMGO (as a reference agonist).

  • Naloxone (as a reference antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white opaque plates.

Protocol:

  • Seed the HEK293-MOR cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound. For antagonist mode, also prepare a constant concentration of DAMGO (e.g., EC80).

  • Remove the culture medium and add stimulation buffer to the cells.

  • Agonist Mode: Add the this compound dilutions to the wells.

  • Antagonist Mode: Add the this compound dilutions to the wells, followed by the addition of DAMGO.

  • Add a constant concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the data as a percentage of the forskolin response and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to promote the recruitment of β-arrestin to the mu-opioid receptor, a key step in receptor desensitization and a pathway implicated in some of the adverse effects of opioids.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., U2OS or CHO cells co-expressing MOR fused to a reporter fragment and β-arrestin fused to the complementary fragment).

  • Cell culture medium.

  • This compound stock solution.

  • DAMGO (as a reference agonist).

  • Assay substrate for the reporter system (e.g., chemiluminescent or fluorescent).

  • 384-well white opaque plates.

Protocol:

  • Seed the engineered cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions to the wells.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Add the substrate for the reporter system according to the assay kit's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the dose-response curve and determine the EC50 value for β-arrestin recruitment.

  • By comparing the potency and efficacy of this compound in the cAMP and β-arrestin assays, a bias factor can be calculated to determine if the compound preferentially activates one pathway over the other.

In Vivo Behavioral Models of Opioid Addiction

Objective: To evaluate the effects of this compound in rodent models of opioid reward, reinforcement, and physical dependence.

a) Conditioned Place Preference (CPP)

Purpose: To assess the rewarding or aversive properties of this compound.

Protocol:

  • Pre-conditioning Phase: On day 1, allow mice to freely explore a two-chamber apparatus and record the time spent in each chamber to determine initial preference.

  • Conditioning Phase (Days 2-5):

    • On two of the days, administer this compound and confine the mouse to one of the chambers (e.g., the initially non-preferred chamber).

    • On the other two days, administer vehicle and confine the mouse to the other chamber.

  • Test Phase (Day 6): Allow the mouse to freely explore both chambers in a drug-free state and record the time spent in each chamber.

  • Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

b) Intravenous Self-Administration (IVSA)

Purpose: To determine the reinforcing efficacy of this compound.

Protocol:

  • Surgically implant a catheter into the jugular vein of a rat.

  • Train the rat to press a lever for a food reward in an operant conditioning chamber.

  • Once lever pressing is established, replace the food reward with an intravenous infusion of this compound.

  • Fixed-Ratio Schedule: The rat receives an infusion after a fixed number of lever presses (e.g., FR1, FR5). The number of infusions earned is a measure of reinforcement.

  • Progressive-Ratio Schedule: The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses the rat is willing to make) is a measure of the motivational strength of the drug.

c) Naloxone-Precipitated Withdrawal

Purpose: To assess the potential of this compound to induce physical dependence.

Protocol:

  • Administer this compound to mice or rats repeatedly over several days.

  • On the final day, administer a challenge dose of the opioid antagonist naloxone.

  • Observe and score the animal for signs of withdrawal (e.g., jumping, wet dog shakes, teeth chattering, diarrhea).

  • Analysis: The severity of the withdrawal syndrome indicates the degree of physical dependence induced by this compound.

Conclusion

This compound represents a valuable chemical tool for the study of the mu-opioid receptor. Its high affinity and peptoid nature offer unique opportunities to explore MOR pharmacology. The detailed protocols provided herein outline a systematic approach to characterizing the functional activity and behavioral effects of this compound, which will be essential in determining its utility in opioid addiction research. A thorough investigation of its properties may reveal novel insights into the signaling mechanisms underlying opioid dependence and could guide the design of future therapeutics with improved safety profiles.

References

Application Notes and Protocols for Dissolving Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Chir 4531 for use in various experimental settings. Adherence to these guidelines will help ensure the compound's stability, solubility, and optimal performance in your assays.

Product Information

Identifier Value
Product Name This compound
CAS Number 158198-48-2
Molecular Formula C₃₆H₃₈N₄O₆
Molecular Weight 622.71 g/mol
Target Mu (µ) Opioid Receptor[1]
Mechanism of Action This compound is a trimer peptide that acts as an opiate ligand, binding to the mu-opiate receptor with a reported Ki of 6 nM.[1]

Solubility and Storage

A summary of the solubility and recommended storage conditions for this compound is presented in the table below.

Solvent Solubility Storage of Solid Storage of Stock Solution
DMSO SolubleDry, dark at 0-4°C (short-term) or -20°C (long-term)[1]-20°C or -80°C[1]
Water Insoluble

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound is an agonist for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can lead to various cellular responses.

Chir4531_Signaling_Pathway Chir4531 This compound MOR Mu-Opioid Receptor (GPCR) Chir4531->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) G_protein->Cellular_Response cAMP ↓ cAMP Ion_Channel->Cellular_Response Chir4531_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Storage stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw intermediate Prepare Intermediate Dilution (in culture medium) thaw->intermediate final Prepare Final Working Solution (in culture medium) intermediate->final assay Add to Cell-Based Assay final->assay end End assay->end

References

Application Notes and Protocols for Chir 4531 in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic peptide that acts as a potent and selective agonist for the mu (µ)-opioid receptor (MOR). The mu-opioid receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems, as well as in various other tissues. Activation of the mu-opioid receptor by an agonist like this compound initiates a signaling cascade that leads to various cellular responses, most notably analgesia. Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a detailed protocol for the treatment of cultured cells with this compound to study its effects on intracellular signaling pathways, specifically focusing on the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

Mechanism of Action: Mu-Opioid Receptor Signaling

Upon binding of an agonist such as this compound, the mu-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This inhibition results in a decrease in the intracellular concentration of cAMP. Cyclic AMP is a critical second messenger involved in numerous cellular processes, and its reduction can lead to downstream effects on gene transcription and protein phosphorylation.

Chir4531_Signaling_Pathway cluster_cell Cell Membrane Chir_4531 This compound MOR Mu-Opioid Receptor (MOR) Chir_4531->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

The following protocols are generalized for the use of this compound in a cell culture setting. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line that endogenously expresses the mu-opioid receptor (e.g., SH-SY5Y neuroblastoma cells) or a cell line stably transfected with the human mu-opioid receptor (e.g., HEK293-MOR or CHO-K1-MOR).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture procedures.

  • Seeding: Seed the cells in multi-well plates (e.g., 96-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.

Preparation of this compound Stock Solution
  • Reconstitution: Reconstitute lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

This compound Treatment Protocol
  • Cell Preparation: On the day of the experiment, aspirate the culture medium from the cells and wash once with serum-free medium or a suitable assay buffer.

  • Pre-incubation (Optional): For cAMP assays, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the cells. Include a vehicle control (assay buffer without this compound).

  • Incubation: Incubate the cells with this compound for a specified period. The optimal incubation time should be determined empirically but typically ranges from 15 minutes to 24 hours depending on the endpoint being measured.

Assessment of Mu-Opioid Receptor Activation (cAMP Assay)

A common method to assess the activation of Gi-coupled receptors like the mu-opioid receptor is to measure the inhibition of forskolin-stimulated cAMP production.

  • Forskolin Co-treatment: Add this compound at various concentrations along with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based assay.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture MOR-expressing cells Seeding Seed cells into multi-well plates Cell_Culture->Seeding Wash Wash cells with assay buffer Seeding->Wash Chir_Prep Prepare this compound stock and dilutions Add_Chir Add this compound and Forskolin Chir_Prep->Add_Chir Preincubation Pre-incubate with PDE inhibitor (optional) Wash->Preincubation Preincubation->Add_Chir Incubate Incubate for specified time Add_Chir->Incubate Lyse Lyse cells Incubate->Lyse Measure_cAMP Measure intracellular cAMP levels Lyse->Measure_cAMP Analyze_Data Generate dose-response curve and calculate EC50 Measure_cAMP->Analyze_Data

Caption: Experimental workflow for this compound cell culture treatment and cAMP assay.

Data Presentation

The following table provides a representative example of data that could be generated from a cAMP assay to determine the potency of this compound.

This compound Concentration (nM)% Inhibition of Forskolin-Stimulated cAMP
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 4.2
1085.1 ± 3.8
10095.6 ± 2.1
100096.2 ± 1.9

Note: The data presented in this table is illustrative and not derived from a specific experimental result for this compound. Researchers should generate their own data based on the described protocols.

Summary and Conclusion

This compound is a valuable tool for studying the pharmacology of the mu-opioid receptor. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this synthetic peptide on cultured cells. By measuring the inhibition of cAMP production, researchers can quantify the potency and efficacy of this compound and compare it to other opioid compounds. These studies are essential for the preclinical evaluation of new opioid receptor modulators and for advancing our understanding of opioid signaling in various physiological and pathological contexts. It is crucial to optimize the experimental conditions for each specific cell line and assay system to ensure reliable and reproducible results.

Application Notes and Protocols for Measuring Chir 4531 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic trimer peptide that has been identified as a ligand for the mu-opioid receptor (µOR), a member of the G protein-coupled receptor (GPCR) family. The mu-opioid receptor is a key target in pain management and is also implicated in addiction and other neurological processes. Accurate measurement of this compound receptor occupancy is crucial for understanding its pharmacological profile, determining appropriate dosing for in vivo studies, and guiding the development of new therapeutics.

These application notes provide detailed protocols for three common techniques to measure the receptor occupancy of this compound at the mu-opioid receptor: Radioligand Binding Assays, Fluorescence Polarization Assays, and in vivo Positron Emission Tomography (PET) Imaging.

Quantitative Data Summary

While specific comprehensive binding data for this compound is limited in publicly available literature, the following table summarizes the known binding affinity. Researchers are encouraged to determine specific binding parameters (IC50, Kd) for their particular assay system and conditions.

LigandReceptorAssay TypeParameterValueReference
This compoundMu-Opioid ReceptorRadioligand BindingKi6 nM[1]

Radioligand Binding Assay

Radioligand binding assays are a gold-standard in pharmacology for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of the radiolabeled ligand can be competed by an unlabeled ligand, such as this compound, allowing for the determination of its binding affinity.

Experimental Protocol: Competition Binding Assay with [³H]-DAMGO

This protocol describes a competition binding assay to determine the affinity of this compound for the mu-opioid receptor using the radiolabeled agonist [³H]-DAMGO.

Principle: Increasing concentrations of the unlabeled ligand (this compound) are used to compete for the binding of a fixed concentration of a radiolabeled ligand ([³H]-DAMGO) to the mu-opioid receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the inhibitory constant (Ki).

Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (PerkinElmer).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).[4]

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from mu-opioid receptor-expressing cells as per standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, [³H]-DAMGO, and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-DAMGO, assay buffer, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[2]

    • Competition: Receptor membranes, [³H]-DAMGO, and a range of concentrations of this compound.

  • Incubation: Add the assay components to the wells. A typical final assay volume is 200 µL. The final concentration of [³H]-DAMGO should be close to its Kd value (e.g., 0.5 nM).[2] The concentration of this compound should span a wide range to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubate the plate at room temperature for 120 minutes to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[3]

  • Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-DAMGO as a function of the log concentration of this compound.

  • Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand.

Fluorescence Polarization (FP) Assay

Fluorescence polarization assays are a homogeneous alternative to radioligand binding assays, avoiding the need for radioactive materials and separation steps. These assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor.

Experimental Protocol: Competition FP Assay

This protocol outlines a competition fluorescence polarization assay to determine the binding affinity of this compound for the mu-opioid receptor.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands like this compound can compete with the tracer for binding to the receptor, causing a decrease in polarization.

Materials and Reagents:

  • Receptor Source: Solubilized and purified mu-opioid receptors or cell membranes expressing the receptor.

  • Fluorescent Ligand (Tracer): A fluorescently labeled mu-opioid receptor ligand (e.g., a fluorescent derivative of DAMGO or another suitable antagonist/agonist).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Buffer compatible with the receptor and fluorescent tracer (e.g., PBS with 0.01% Tween-20).

  • Black, low-binding 96-well or 384-well plates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal with a low polarization value in the absence of the receptor.

  • Receptor Concentration Optimization: Titrate the receptor concentration against a fixed concentration of the tracer to determine the concentration that gives a significant increase in polarization (a sufficient assay window).

  • Assay Setup: In a black microplate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the mu-opioid receptor.

    • A fixed concentration of the fluorescent tracer.

    • A serial dilution of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization (in mP units) using a plate reader. Excite the sample with polarized light and measure the intensity of emitted light parallel and perpendicular to the excitation plane.

Data Analysis:

  • Plot the change in fluorescence polarization as a function of the log concentration of this compound.

  • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique that allows for the quantification of receptor occupancy in living subjects. This is particularly valuable for translational research and clinical drug development to establish the relationship between drug dose, plasma concentration, and target engagement in the brain.

Experimental Protocol: Receptor Occupancy with [¹¹C]-Carfentanil

This protocol describes a method to determine the in vivo occupancy of the mu-opioid receptor by this compound using the radiotracer [¹¹C]-carfentanil.

Principle: A baseline PET scan is performed using a radiotracer that binds to the mu-opioid receptor (e.g., [¹¹C]-carfentanil). After administration of this compound, a second PET scan is performed. The reduction in the specific binding of the radiotracer in the presence of this compound is used to calculate the receptor occupancy.

Materials and Reagents:

  • PET Radiotracer: [¹¹C]-carfentanil.

  • Test Compound: this compound.

  • Animal Subjects: (e.g., non-human primates or rodents).

  • PET scanner.

  • Anesthesia.

  • Arterial blood sampling equipment (for full kinetic modeling).

Procedure:

  • Subject Preparation: Anesthetize the animal subject and position it in the PET scanner.

  • Baseline Scan:

    • Inject a bolus of [¹¹C]-carfentanil intravenously.[5]

    • Acquire dynamic PET data for 60-90 minutes.[5][6]

    • If using arterial blood sampling, collect timed blood samples to measure the radiotracer concentration in plasma.

  • Drug Administration: Administer a single dose of this compound to the subject. Allow sufficient time for the drug to reach its target in the brain.

  • Post-dose Scan:

    • Perform a second PET scan with [¹¹C]-carfentanil following the same procedure as the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain with high mu-opioid receptor density (e.g., thalamus, striatum) and a reference region with negligible receptor density (e.g., cerebellum).[5]

    • Generate time-activity curves (TACs) for each ROI.

Data Analysis:

  • Calculate the binding potential (BP_ND) or distribution volume ratio (DVR) for the baseline and post-dose scans using appropriate kinetic models (e.g., Logan graphical analysis with a reference tissue model).[6]

  • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chir_4531 This compound (Agonist) muOR Mu-Opioid Receptor (µOR) Chir_4531->muOR Binds G_protein Gi/o Protein (α, βγ) muOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_channel K+ Channel K_channel->Cellular_Response Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Cellular_Response Reduced Neurotransmitter Release G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

General Experimental Workflow for Receptor Occupancy

experimental_workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo radioligand Radioligand Binding Assay assay_setup Assay Setup (Incubation with Ligands) radioligand->assay_setup fp Fluorescence Polarization fp->assay_setup pet PET Imaging pet->assay_setup start Start: Define Research Question prep Prepare Receptor Source (Membranes, Cells, Animal) start->prep prep->radioligand prep->fp prep->pet measurement Measurement (Radioactivity, Polarization, PET Signal) assay_setup->measurement analysis Data Analysis (IC50, Ki, % Occupancy) measurement->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General workflow for measuring receptor occupancy.

References

Application Note: CHIR-4531 for High-Throughput Screening Assays Targeting the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHIR-4531 is a synthetic trimer peptide that has been identified as a potent ligand for the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1] The µ-opioid receptor is a well-established target for analgesic drugs, but it is also implicated in side effects such as respiratory depression and addiction. The discovery of novel ligands like CHIR-4531 from combinatorial libraries highlights the potential for identifying new chemical entities with unique pharmacological profiles.[1][2] High-throughput screening (HTS) assays are essential for the efficient evaluation of large compound libraries to identify new agonists or antagonists of the µ-opioid receptor. This document provides detailed application notes and protocols for the use of CHIR-4531 in HTS assays.

Mechanism of Action and Signaling Pathway

CHIR-4531 acts as a ligand for the µ-opioid receptor. Upon binding, it modulates the receptor's activity, which is coupled to inhibitory G-proteins (Gi/o). Activation of the µ-opioid receptor by an agonist leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and an inhibition of neurotransmitter release.

Chir4531_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CHIR4531 CHIR-4531 muOR µ-Opioid Receptor CHIR4531->muOR Binds G_protein Gi/o Protein muOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of the µ-opioid receptor upon ligand binding.

Quantitative Data

The primary quantitative data available for CHIR-4531 is its binding affinity for the µ-opioid receptor, expressed as the inhibitor constant (Ki). This value is crucial for designing binding assays and for comparing the potency of CHIR-4531 with other ligands.

CompoundTargetAssay TypeKi (nM)Reference
CHIR-4531µ-Opioid ReceptorRadioligand Binding Assay6[1]

High-Throughput Screening (HTS) Applications

CHIR-4531 can be utilized in various HTS formats to identify and characterize new µ-opioid receptor modulators. It can be used as a reference compound, a competitor in binding assays, or a tool to validate assay performance.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a labeled ligand (e.g., radiolabeled or fluorescently labeled) from the µ-opioid receptor. CHIR-4531, being a high-affinity ligand, can be used as an unlabeled competitor to determine the binding affinity of novel compounds.

Functional Assays

Functional assays measure the downstream consequences of receptor activation. For the µ-opioid receptor, common HTS-compatible functional assays include:

  • cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity upon receptor activation. Formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are amenable to HTS.

  • Membrane Potential Assays: Activation of µ-opioid receptors leads to hyperpolarization of the cell membrane. Fluorescence-based assays using membrane potential-sensitive dyes can be used to screen for agonists in a high-throughput manner.

  • Receptor Internalization Assays: High-content screening (HCS) can be employed to visualize and quantify the internalization of the µ-opioid receptor upon agonist treatment.

Experimental Protocols

The following are representative protocols that can be adapted for the use of CHIR-4531 in HTS campaigns.

Protocol 1: Radioligand Binding Assay

This protocol is based on the principles used for the initial characterization of CHIR-4531.

Objective: To determine the binding affinity of test compounds for the µ-opioid receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor.

  • Radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO).

  • CHIR-4531 (as a reference competitor).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and CHIR-4531 in assay buffer and add to a 96-well plate.

  • Receptor and Radioligand Preparation: Dilute the cell membranes and the radiolabeled ligand in assay buffer.

  • Incubation: Add the diluted cell membranes and radioligand to the compound plate. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol is suitable for identifying µ-opioid receptor agonists in a high-throughput format.

Objective: To identify compounds that activate the µ-opioid receptor by measuring changes in cell membrane potential.

Materials:

  • A cell line stably expressing the human µ-opioid receptor and a GIRK channel (e.g., AtT-20 cells).

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • CHIR-4531 (as a reference agonist).

  • Test compounds.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Plating: Prepare serial dilutions of test compounds and CHIR-4531 in assay buffer in a separate 384-well plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compounds to the cells and record the fluorescence signal before and after the addition.

  • Data Analysis: Calculate the change in fluorescence in response to each compound. Determine the EC₅₀ values for active compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library Dilution Automated_Addition Automated Compound Addition Compound_Library->Automated_Addition Cell_Plating Cell Plating & Culture Reagent_Prep Reagent Preparation (e.g., Dye Loading) Cell_Plating->Reagent_Prep Reagent_Prep->Automated_Addition Incubation Incubation Automated_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve Fitting Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput screening assay.

Conclusion

CHIR-4531 is a valuable research tool for studying the µ-opioid receptor. Its high affinity makes it an excellent candidate for use in competitive binding assays and as a reference compound in the development and validation of functional HTS assays. The protocols provided herein offer a starting point for the implementation of robust screening campaigns aimed at the discovery of novel µ-opioid receptor modulators. Researchers should optimize these protocols based on their specific cell lines, reagents, and instrumentation.

References

Practical Guide to Working with Chir 4531 in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic, N-substituted glycine peptoid trimer identified as a high-affinity ligand for the µ-opioid receptor. Its discovery was a notable early success in the use of combinatorial libraries to identify novel ligands for G-protein coupled receptors (GPCRs). As a non-natural chemical entity, this compound and other peptoids offer potential advantages in terms of metabolic stability compared to traditional peptides. This document provides a practical guide for researchers working with this compound in a laboratory setting, covering its known properties, protocols for its characterization, and the signaling pathways it is expected to modulate.

Compound Information and Data Presentation

This compound was identified through the screening of a combinatorial library of approximately 5,000 synthetic peptoids using solution-phase, competitive radioligand-binding assays. It is characterized as an opiate ligand that binds to the µ-opioid receptor.

Table 1: Quantitative Data for this compound

ParameterValueReceptorAssay TypeReference
Ki~6 nMµ-opioidRadioligand Binding[1]

Experimental Protocols

Handling and Solubilization of this compound

As a synthetic peptoid, the solubility of this compound may vary. It is recommended to first attempt solubilization in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.

Protocol 1: Solubilization of this compound

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

  • To prepare a high-concentration stock solution (e.g., 10 mM), add a small amount of sterile, anhydrous DMSO.

  • Vortex or sonicate the solution to ensure the peptoid is fully dissolved.

  • For working solutions, perform serial dilutions of the DMSO stock into your desired aqueous experimental buffer (e.g., PBS, HBSS, or specific assay buffer).

  • Caution: When using in cell-based assays, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%).

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor, similar to the method used for its initial discovery.

Protocol 2: µ-Opioid Receptor Competitive Binding Assay

  • Materials:

    • Cell membranes prepared from cells expressing the human µ-opioid receptor.

    • Radioligand, e.g., [3H]-DAMGO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Non-specific binding control: Naloxone (10 µM).

    • 96-well plates and filter mats (e.g., GF/B).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound at various concentrations (or vehicle for total binding, or Naloxone for non-specific binding).

      • Radioligand at a final concentration close to its Kd.

      • Cell membranes (protein concentration to be optimized).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through the filter mat using a cell harvester, followed by washing with ice-cold assay buffer.

    • Allow the filter mat to dry, then add scintillation fluid to each filter circle.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value.

Functional Assay: cAMP Inhibition

As the µ-opioid receptor is a Gi-coupled GPCR, its activation by an agonist like this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol 3: Forskolin-Induced cAMP Accumulation Assay

  • Materials:

    • CHO or HEK293 cells stably expressing the human µ-opioid receptor.

    • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Forskolin.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

    • Remove the growth medium and pre-incubate the cells with various concentrations of this compound in assay medium for 15-30 minutes.

    • Stimulate the cells with a concentration of forskolin known to induce a submaximal cAMP response (e.g., 10 µM) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

    • Plot the cAMP levels as a function of the log of this compound concentration and fit the data to a dose-response curve to determine the EC50 and the extent of inhibition.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

This compound, as a ligand for the µ-opioid receptor, is anticipated to modulate the canonical signaling pathways associated with this Gi-coupled receptor. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Chir4531 This compound MOR µ-Opioid Receptor (GPCR) Chir4531->MOR Binds Gi Gαi/βγ MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Modulates Neurotransmitter_release Neurotransmitter Release (Reduced) Ca_influx->Neurotransmitter_release

Caption: Canonical Gi-mediated signaling pathway of the µ-opioid receptor.

Experimental Workflow for Characterizing this compound

The following workflow outlines a logical progression of experiments to characterize the pharmacological properties of this compound.

experimental_workflow cluster_setup Initial Setup cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_downstream Downstream & In-Vivo Analysis start Obtain this compound solubilize Protocol 1: Solubilize Compound start->solubilize binding_assay Protocol 2: Radioligand Binding Assay solubilize->binding_assay determine_ki Determine Ki binding_assay->determine_ki functional_assay Protocol 3: cAMP Inhibition Assay determine_ki->functional_assay determine_ec50 Determine EC50 & Efficacy functional_assay->determine_ec50 downstream_assays Further Assays: (e.g., β-arrestin recruitment, ion channel modulation) determine_ec50->downstream_assays invivo_studies In-Vivo Studies: (e.g., analgesia models) downstream_assays->invivo_studies

Caption: A logical workflow for the in-vitro and in-vivo characterization of this compound.

References

Troubleshooting & Optimization

CHIR-4531 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with CHIR-4531, a trimer peptide and potent mu-opioid receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CHIR-4531?

A1: The recommended solvent for creating stock solutions of CHIR-4531 is dimethyl sulfoxide (DMSO).[1] It is readily soluble in DMSO, while it is not soluble in water.[1]

Q2: How do I prepare a stock solution of CHIR-4531 in DMSO?

A2: To prepare a stock solution, we recommend dissolving the lyophilized CHIR-4531 powder in 100% DMSO.[2] You can then perform serial dilutions to achieve your desired concentration. For many cellular assays, it is advisable to keep the final concentration of DMSO at or below 1% (v/v) to avoid solvent-induced toxicity.

Q3: My CHIR-4531 precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic peptides like CHIR-4531. This is often due to the compound's low solubility in aqueous environments. Please refer to the detailed troubleshooting guide below for a step-by-step protocol to address this.

Q4: Can I use other organic solvents to dissolve CHIR-4531?

A4: While DMSO is the primary recommended solvent, other organic solvents like ethanol, methanol, or acetonitrile may also be used to dissolve hydrophobic peptides.[1] However, the solubility of CHIR-4531 in these specific solvents has not been quantitatively determined in publicly available literature. It is recommended to test the solubility in a small amount of the compound before dissolving the entire sample.

Q5: How should I store my CHIR-4531 stock solution?

A5: Store the DMSO stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Quantitative Solubility Data

The following table provides the required volumes of DMSO to prepare various stock solution concentrations of CHIR-4531, based on its molecular weight of 622.71 g/mol .

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.61 mL8.03 mL16.06 mL
5 mM0.32 mL1.61 mL3.21 mL
10 mM0.16 mL0.80 mL1.61 mL
50 mM0.03 mL0.16 mL0.32 mL

This data is based on the product information from MedKoo Biosciences.

Experimental Protocols

Protocol for Preparing a CHIR-4531 Working Solution from a DMSO Stock
  • Prepare the DMSO Stock Solution:

    • Allow the lyophilized CHIR-4531 vial to warm to room temperature before opening to prevent condensation.

    • Add the appropriate volume of 100% DMSO to the vial to achieve your desired stock concentration (refer to the table above).

    • Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Dilution into Aqueous Buffer:

    • Warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (typically 37°C for cell-based assays).

    • While vortexing the aqueous buffer, slowly add the CHIR-4531 DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.

    • Continuously mix the solution for a few minutes after adding the stock.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide below.

Troubleshooting Guide for Solubility Issues

If you encounter precipitation when preparing your CHIR-4531 working solution, follow these steps:

Step 1: Initial Assessment

  • Observe the precipitate: Is it crystalline or amorphous? Does it appear immediately upon dilution or over time?

  • Check the final DMSO concentration: Is it at or below the recommended level for your assay (typically ≤1%)?

Step 2: Optimization of the Dilution Process

  • Increase the rate of mixing: Ensure vigorous vortexing or stirring of the aqueous buffer during the addition of the DMSO stock.

  • Warm the aqueous buffer: Pre-warming the buffer to 37°C can sometimes improve solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, first dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.

Step 3: Modifying the Solvent Composition

  • Use a co-solvent: If your experimental conditions allow, consider adding a small percentage of a co-solvent like ethanol to the aqueous buffer before adding the CHIR-4531 stock.

  • Adjust the pH of the buffer: The solubility of peptides can be pH-dependent. Since CHIR-4531 is a peptide, its charge state can be altered by pH. Experiment with slightly more acidic or basic buffers to see if it improves solubility. It is important to ensure the chosen pH is compatible with your experimental system.

Step 4: If Precipitation Persists

  • Sonication: After dilution, sonicate the working solution in a water bath for a few minutes. This can help to break up aggregates and re-dissolve the precipitate.

  • Filtration: If all other methods fail and you need a clear solution, you can filter the working solution through a 0.22 µm syringe filter to remove the precipitate. However, be aware that this will reduce the final concentration of your compound. It is crucial to determine the concentration of the filtered solution if accurate dosing is required.

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G Troubleshooting CHIR-4531 Precipitation start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration <= 1%? start->check_dmso check_dmso->start No, adjust optimize_dilution Optimize Dilution: - Increase mixing speed - Warm aqueous buffer - Serial dilutions check_dmso->optimize_dilution Yes modify_solvent Modify Solvent: - Add co-solvent (e.g., ethanol) - Adjust buffer pH optimize_dilution->modify_solvent Precipitation still present success Soluble Solution Proceed with Experiment optimize_dilution->success Soluble sonicate Sonicate the working solution modify_solvent->sonicate Precipitation still present modify_solvent->success Soluble filter Filter solution (0.22 µm) (Note: concentration will be reduced) sonicate->filter Precipitation still present sonicate->success Soluble filter->success fail Precipitation Persists filter->fail If concentration is too low G Mu-Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release PKA Protein Kinase A (PKA) cAMP->PKA Activation Internalization Receptor Internalization (Tolerance, Side Effects) Beta_arrestin->Internalization CHIR4531 CHIR-4531 (Agonist) CHIR4531->MOR

References

Technical Support Center: Optimizing Chir 4531 Concentration for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Chir 4531 for binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a trimer peptide that acts as an opiate ligand. Its primary target is the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), to which it binds with a high affinity, exhibiting a Ki of 6 nM.[1]

Q2: What is the general mechanism of action for ligands binding to the mu-opioid receptor?

Upon ligand binding, the mu-opioid receptor activates intracellular signaling pathways. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling ultimately results in reduced neuronal excitability. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades.

Q3: What are the key types of binding assays to consider for this compound?

The two primary types of binding assays to characterize the interaction of this compound with the mu-opioid receptor are:

  • Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound. This is crucial for understanding the affinity of the ligand for the receptor and the density of receptors in the biological sample.

  • Competitive Binding Assays: These assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the mu-opioid receptor. The IC50 can then be used to calculate the inhibition constant (Ki).

Experimental Protocols & Data Presentation

Saturation Binding Assay for this compound

This protocol provides a general framework for determining the Kd and Bmax of this compound. The specific concentrations of this compound should be optimized based on its expected affinity. Given the known Ki of 6 nM, a starting range of 0.1 nM to 100 nM is recommended.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg of protein) to each well.

  • Ligand Addition: Add increasing concentrations of radiolabeled this compound (if available) or unlabeled this compound in the presence of a constant, low concentration of a potent radiolabeled MOR ligand. For this example, we will assume a radiolabeled version of this compound is used. A typical concentration range to test would be 0.1 nM to 100 nM.

  • Non-Specific Binding: To determine non-specific binding, a parallel set of wells should be incubated with the same concentrations of radiolabeled this compound in the presence of a high concentration of a non-labeled, potent MOR antagonist (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax.

Quantitative Data Summary (Example)

ParameterValue
Kd (Dissociation Constant) e.g., 5.8 nM
Bmax (Maximum Binding Sites) e.g., 1.2 pmol/mg protein
Competitive Binding Assay for this compound

This protocol describes how to determine the IC50 and Ki of this compound by competing against a standard radiolabeled mu-opioid receptor ligand, such as [³H]-DAMGO.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the mu-opioid receptor as described above.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Setup: To each well of a 96-well plate, add the membrane preparation (e.g., 10-20 µg of protein).

  • Radioligand: Add a constant concentration of a suitable radiolabeled MOR agonist, such as [³H]-DAMGO. The concentration should ideally be at or below its Kd value (typically 1-5 nM).

  • Competitor (this compound): Add increasing concentrations of unlabeled this compound. A wide concentration range is recommended for the initial experiment (e.g., 1 pM to 10 µM).

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of 10 µM Naloxone).

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Termination and Harvesting: Terminate and harvest as described for the saturation binding assay.

  • Detection: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary (Example)

As specific competitive binding data for this compound is not publicly available, this table provides an example of how to present the results.

ParameterValue
Radioligand Used e.g., [³H]-DAMGO
Radioligand Concentration e.g., 2 nM
Kd of Radioligand e.g., 3 nM
IC50 of this compound e.g., 10.2 nM
Ki of this compound e.g., 6.1 nM

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chir_4531 This compound MOR Mu-Opioid Receptor (MOR) Chir_4531->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_activity Decreased Neuronal Activity PKA->Neuronal_activity Ion_channels->Neuronal_activity Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Mu-Opioid Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_prep Prepare Membranes (MOR-expressing cells) Incubation Incubate Membranes, Radioligand, and This compound Membrane_prep->Incubation Reagent_prep Prepare Buffers, Radioligand, and This compound dilutions Reagent_prep->Incubation Termination Terminate Reaction by Rapid Filtration Incubation->Termination Washing Wash Filters to Remove Unbound Ligand Termination->Washing Detection Measure Radioactivity (Scintillation Counting) Washing->Detection Calculation Calculate Specific Binding Detection->Calculation Analysis Non-linear Regression (Determine Kd, Bmax, or IC50) Calculation->Analysis

Caption: General Workflow for a Radioligand Binding Assay.

Troubleshooting Guide

troubleshooting_binding_assays Start Start Troubleshooting High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding Signal? High_NSB->Low_Signal No Reduce_Membrane Reduce_Membrane High_NSB->Reduce_Membrane Yes Poor_Reproducibility Poor Reproducibility? Low_Signal->Poor_Reproducibility No Increase_Membrane Increase_Membrane Low_Signal->Increase_Membrane Yes Check_Pipetting Check_Pipetting Poor_Reproducibility->Check_Pipetting Yes Optimize_Wash Optimize washing steps (increase volume/number). Add_BSA Add BSA to binding buffer (e.g., 0.1%). Optimize_Wash->Add_BSA Reduce_Membrane->Optimize_Wash Check_Radioligand Check radioligand integrity and specific activity. Optimize_Incubation Optimize incubation time and temperature. Check_Radioligand->Optimize_Incubation Increase_Membrane->Check_Radioligand Uniform_Membranes Ensure homogenous membrane preparation. Consistent_Timing Maintain consistent incubation and washing times. Uniform_Membranes->Consistent_Timing Check_Pipetting->Uniform_Membranes

Caption: Troubleshooting Decision Tree for Binding Assays.

References

improving stability of Chir 4531 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chir 4531. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.

Troubleshooting Guides & FAQs

This section provides solutions to potential issues you may encounter when working with this compound in solution.

FAQs

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is not soluble in water. For most in vitro applications, a high-concentration stock solution should be prepared in DMSO and then diluted into your aqueous experimental medium.

Q2: How should I store this compound?

A2: Lyophilized this compound should be stored at -20°C for long-term storage (months to years) and can be kept at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent mu-opioid receptor agonist.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gi/o) to mediate their downstream effects.[4][5]

Troubleshooting Common Issues

Issue 1: Precipitation of this compound upon dilution into aqueous buffer or cell culture media.

  • Cause A: Exceeded Solubility Limit. The solubility of hydrophobic compounds like this compound is significantly lower in aqueous solutions than in DMSO. When the DMSO stock is diluted, the concentration of this compound may exceed its solubility limit in the final aqueous medium, leading to precipitation.

  • Solution A:

    • Prepare a higher concentration stock in DMSO: This allows for a smaller volume of the stock solution to be added to the aqueous medium, keeping the final DMSO concentration low.

    • Perform serial dilutions: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner, vortexing or sonicating gently between each step.[6]

    • Warm the aqueous medium: Gently warming the buffer or media to 37°C before adding the this compound stock can sometimes improve solubility.

    • Use a carrier protein: For in vitro assays, the addition of a small amount of serum (e.g., FBS) or a carrier protein like bovine serum albumin (BSA) to the final solution can help to keep hydrophobic compounds in solution.

  • Cause B: High Final DMSO Concentration. While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.[6] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and for primary cells, below 0.1%.[6]

  • Solution B:

    • Optimize your stock concentration: Prepare a stock solution that is concentrated enough to allow for the desired final concentration of this compound while keeping the DMSO concentration within the tolerated range for your specific cell type.

    • Include a vehicle control: Always include a control group in your experiments that is treated with the same final concentration of DMSO as your experimental groups to account for any solvent effects.[6]

Issue 2: Loss of biological activity of this compound over time in solution.

  • Cause: Degradation. Peptides and peptide-like molecules can be susceptible to degradation in aqueous solutions due to hydrolysis or oxidation, especially when stored for extended periods at room temperature or 4°C.

  • Solution:

    • Prepare fresh dilutions: For optimal activity, it is best to prepare fresh dilutions of this compound from your frozen DMSO stock solution just before each experiment.

    • Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[2]

    • Use appropriate buffers: The stability of peptides can be pH-dependent. Ensure that the pH of your experimental buffer is compatible with the stability of this compound.

Data Presentation

The following tables summarize key information regarding the solubility and storage of this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOSolubleRecommended for preparing stock solutions.[1]
WaterInsolubleNot recommended for initial dissolution.[1]
EthanolNot Determined
PBS (pH 7.4)PoorDilution from a DMSO stock is required.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CLong-term (months to years)Protect from light.[1]
Lyophilized Powder0 - 4°CShort-term (days to weeks)Protect from light.[1]
Stock Solution in DMSO-20°C or -80°CLong-term (months)Aliquot to avoid freeze-thaw cycles.[1][2]
Diluted in Aqueous Media2 - 8°CShort-term (hours)Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (lyophilized powder, Molecular Weight: 622.71 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 622.71 g/mol * (1000 mg / 1 g) = 6.23 mg

  • Weigh the compound: Carefully weigh out 6.23 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube for 30-60 seconds to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary to aid dissolution.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway

Activation of the mu-opioid receptor by this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.

mu_opioid_pathway Chir4531 This compound MOR Mu-Opioid Receptor (MOR) Chir4531->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Neuronal Inhibition) PKA->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

Caption: Canonical Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow

The following workflow outlines the key steps for preparing and using this compound in a typical cell-based assay.

experimental_workflow start Start weigh Weigh this compound Lyophilized Powder start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve aliquot Aliquot and Store Stock at -20°C/-80°C dissolve->aliquot dilute Prepare Fresh Dilutions in Cell Culture Media aliquot->dilute treat Treat Cells with This compound and Controls dilute->treat assay Perform Downstream Assay (e.g., cAMP, pERK) treat->assay end End assay->end

Caption: General workflow for this compound in cell-based assays.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting issues with this compound solution stability.

troubleshooting_logic rect_node rect_node start Problem with This compound Solution? is_precipitation Precipitation Observed? start->is_precipitation is_inactive Loss of Activity? start->is_inactive check_solubility Exceeded Solubility? is_precipitation->check_solubility Yes check_storage Improper Storage? is_inactive->check_storage Yes reduce_conc Reduce final concentration or use carrier protein check_solubility->reduce_conc Yes check_dmso Final DMSO > 0.5%? check_solubility->check_dmso No optimize_stock Optimize stock concentration check_dmso->optimize_stock Yes aliquot_fresh Prepare fresh dilutions and aliquot stock check_storage->aliquot_fresh Yes check_age Solution Aged? check_storage->check_age No use_fresh Use freshly prepared solution check_age->use_fresh Yes

References

common experimental problems with Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chir 4531. As specific experimental challenges with this compound are not widely documented, this guide draws upon common issues encountered with peptoid compounds and opioid receptor ligands.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a trimer peptide and an opiate ligand that demonstrates high affinity for the mu-opioid receptor, with a reported Ki of 6 nM.[1] Its molecular formula is C36H38N4O6, and it has a molecular weight of 622.71.[1][2]

Q2: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), the compound should be kept at -20°C.[2]

Q3: Is this compound stable in solution?

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Researchers may encounter challenges with the solubility of peptoid compounds like this compound.

Potential Cause Recommended Solution
Incorrect Solvent Selection The polarity and amino acid composition of a peptide heavily influence its solubility.[3] For hydrophobic peptides, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is often effective, followed by dilution with the aqueous experimental buffer.[3][4]
Inadequate Dissolution Technique Sonication in a water bath can aid in dissolving larger particles. However, avoid excessive heating. It may take a considerable amount of time for a peptide to fully dissolve.[3]
Peptide Aggregation Some peptides have a tendency to aggregate. Using denaturing agents like urea or guanidinium hydrochloride can help, but be aware that these may interfere with biological assays.[3]
Issue 2: Inconsistent or Unexpected Experimental Results

Variability in experimental outcomes can arise from several factors during assay preparation and execution.

Potential Cause Recommended Solution
Inaccurate Concentration of Stock Solution Incomplete solubilization can lead to an overestimation of the stock solution concentration. After dissolving, centrifuge the solution to pellet any undissolved material before determining the concentration, for example, by UV-Vis spectrophotometry.
Ligand Degradation Repeated freeze-thaw cycles can degrade the peptide. Prepare single-use aliquots of the stock solution. Protect from light and store at the recommended temperature.
Non-specific Binding in Receptor Assays High concentrations of the ligand or issues with the assay buffer can lead to non-specific binding. Optimize the ligand concentration and include a non-specific binding control (e.g., a high concentration of an unlabeled ligand) in your experimental design.
Low Signal-to-Noise Ratio This can be due to low receptor expression in the chosen cell line, inactive ligand, or suboptimal assay conditions. Ensure the cell line expresses a sufficient number of mu-opioid receptors and verify the activity of this compound. Optimize incubation times, temperature, and buffer components.

Experimental Protocols

General Protocol for a Mu-Opioid Receptor Binding Assay

This protocol is a generalized procedure and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Culture cells expressing the mu-opioid receptor to a sufficient density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a microplate, combine the cell membrane preparation (e.g., 5-10 µg of protein), a radiolabeled ligand that binds to the mu-opioid receptor (e.g., [3H]diprenorphine), and varying concentrations of this compound.

    • For competition studies, a fixed concentration of the radiolabeled ligand is used with a range of this compound concentrations.

    • To determine non-specific binding, include wells with an excess of a non-labeled mu-opioid receptor ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 1 hour) to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with a cold buffer to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Analyze the data using non-linear regression to determine the Ki value of this compound.

Visualizations

Chir4531_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chir_4531 This compound (Ligand) MOR Mu-Opioid Receptor (GPCR) Chir_4531->MOR Binds G_Protein Gαi/o G-Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: Simplified signaling pathway of this compound at the mu-opioid receptor.

Caption: General experimental workflow for a competitive radioligand binding assay.

References

Chir 4531 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chir 4531. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear guidance on the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It inhibits both GSK-3α and GSK-3β isoforms. GSK-3 is a key component of the β-catenin destruction complex. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes. Therefore, this compound functions as an activator of the canonical Wnt/β-catenin signaling pathway.[1][2]

Q2: I am observing significant variability in my experimental outcomes when using this compound. What are the common causes?

Experimental variability with this compound, and other GSK-3 inhibitors like CHIR99021, is common and can be attributed to several factors:

  • Cell Line Specificity: Different cell lines can exhibit varied sensitivity to GSK-3 inhibition. The optimal concentration and duration of treatment often need to be empirically determined for each specific cell line being used.[3]

  • Concentration and Duration of Treatment: The dose and exposure time of this compound are critical parameters that can lead to different cellular outcomes. For instance, in directed differentiation protocols, slight variations in concentration or treatment duration can significantly alter the resulting cell fate.[3][4][5]

  • Compound Stability and Handling: Like many small molecules, the stability of this compound in solution is crucial. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound and reduced potency. It is recommended to store stock solutions at -20°C for up to 6 months and handle them according to the manufacturer's instructions.[1]

  • Culture Conditions: The composition of the cell culture media, including serum and other growth factors, can influence the activity of this compound. It is important to maintain consistent culture conditions across experiments.

Q3: What are the recommended working concentrations for this compound?

The optimal working concentration of this compound can vary depending on the cell type and the specific application. However, a general range for cell culture applications is between 0.1 µM and 15 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no effect of this compound Compound Degradation: Stock solution may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[1]
Suboptimal Concentration: The concentration used may be too low to elicit a response in the specific cell line.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Start with a broad range (e.g., 0.1 µM to 10 µM).[3][4]
Incorrect Timing or Duration of Treatment: The window for effective GSK-3 inhibition might be narrow for your specific biological process.Optimize the timing and duration of this compound treatment. For differentiation protocols, this can be a critical parameter to refine.[3]
High Cell Death or Toxicity Concentration Too High: The concentration of this compound may be cytotoxic to your cells.Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Variability Between Experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density and media formulation.
Inconsistent Compound Dosing: Pipetting errors or inconsistent dilution of the stock solution.Use calibrated pipettes and be meticulous with the preparation of working solutions. Prepare a master mix for treating multiple wells or plates to ensure consistency.

Experimental Protocols

General Protocol for Directed Differentiation of Pluripotent Stem Cells (PSCs) to Definitive Endoderm

This protocol is a general guideline and requires optimization for specific cell lines and desired outcomes.

Materials:

  • Human pluripotent stem cells (e.g., iPSCs or ESCs)

  • Basal medium (e.g., RPMI 1640)

  • B-27 supplement (without Vitamin A)

  • Glutamax

  • Sodium pyruvate

  • Activin A

  • This compound (stock solution in DMSO)

Procedure:

  • Cell Seeding: Plate human PSCs at an appropriate density to reach 80-90% confluency on the day of differentiation induction.

  • Differentiation Induction (Day 1):

    • Aspirate the maintenance medium.

    • Add the differentiation medium: Basal medium supplemented with 1% B-27, 1% Glutamax, 1% sodium pyruvate, 100 ng/mL Activin A, and the optimized concentration of this compound (e.g., 3 µM).[6]

  • Differentiation (Day 2-4):

    • After 24 hours, replace the medium with fresh differentiation medium containing Activin A but without this compound. The exact timing for the removal of this compound may require optimization.[6]

    • Continue incubation for an additional 2-3 days, changing the medium daily.

  • Analysis: After the differentiation period, cells can be analyzed for the expression of definitive endoderm markers such as SOX17 and FOXA2 using methods like qRT-PCR or immunofluorescence.

Note: The optimal concentration of this compound and the duration of treatment are critical parameters that need to be optimized for each PSC line to achieve high differentiation efficiency.[3][4]

Visualizations

This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound GSK3 GSK-3 beta_catenin β-catenin GSK3->beta_catenin P APC APC Axin Axin CK1 CK1α CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh GSK3_inhibited GSK-3 Dsh->GSK3_inhibited Inhibition beta_catenin_stable β-catenin (stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Chir4531 This compound Chir4531->GSK3_inhibited Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3.

Experimental Workflow for Optimizing this compound Treatment

Experimental_Workflow cluster_protocol Optimization Protocol start Start: Cell Seeding dose_response Dose-Response Experiment (Varying this compound Concentration) start->dose_response time_course Time-Course Experiment (Varying Treatment Duration) dose_response->time_course analysis Analysis of Outcome (e.g., Marker Gene Expression) time_course->analysis optimal_conditions Determine Optimal Concentration & Duration analysis->optimal_conditions end Proceed with Optimized Protocol optimal_conditions->end

Caption: A logical workflow for optimizing this compound concentration and duration.

References

Addressing Experimental Inconsistencies with GSK-3 Inhibitors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Chir 4531": Initial searches for "this compound" did not yield significant information regarding a compound associated with common experimental inconsistencies. However, literature and supplier information frequently reference CHIR-99021 , a potent and widely used GSK-3 inhibitor. It is highly probable that "this compound" is a typographical error and the intended compound is CHIR-99021. This technical support center will therefore focus on troubleshooting experimental results related to CHIR-99021 and other Glycogen Synthase Kinase 3 (GSK-3) inhibitors. A separate, less commonly referenced peptide, also designated this compound, has been identified as a mu-opiate receptor ligand[1].

This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro experiments with GSK-3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of cytotoxicity with CHIR-99021 treatment?

A1: Unexpected cytotoxicity can arise from several factors. Firstly, while CHIR-99021 is a potent GSK-3 inhibitor, excessively high concentrations can lead to off-target effects and cellular stress, ultimately resulting in apoptosis or necrosis.[2] Secondly, the complete inhibition of GSK-3 can disrupt essential physiological processes, as GSK-3 is involved in a wide array of cellular functions including metabolism and cell proliferation.[2] Finally, the specific cell type and its metabolic state can influence its sensitivity to GSK-3 inhibition.

Q2: My experimental results with CHIR-99021 are not consistent across different batches of the compound. What could be the reason?

A2: Inconsistency between batches can be due to variations in compound purity, solubility, or storage conditions. It is crucial to source inhibitors from reputable suppliers and to verify the purity and identity of each new batch. Improper storage can lead to degradation of the compound, affecting its potency.

Q3: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels). What should I check?

A3: Lack of efficacy can be due to several reasons. The concentration of CHIR-99021 may be too low for the specific cell line being used. It is also important to confirm that the GSK-3 pathway is active in your experimental model under basal conditions, as GSK-3 is often constitutively active.[3] Additionally, the timing of the treatment and endpoint analysis is critical; the stabilization of downstream targets like β-catenin can be transient.

Troubleshooting Guides

Problem: High Variability in Cell Viability Assays
Question Possible Cause Suggested Solution
Are you observing inconsistent IC50 values for CHIR-99021? Cell passage number and confluency can significantly affect cellular response to kinase inhibitors. Different batches of fetal bovine serum (FBS) can also introduce variability.Maintain a consistent cell passage number for all experiments. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Test and use a single, qualified batch of FBS for a series of experiments.
Is there an "edge effect" in your multi-well plates? Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, leading to skewed results.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
Problem: Difficulty Confirming Target Engagement
Question Possible Cause Suggested Solution
How can I be sure CHIR-99021 is inhibiting GSK-3 in my cells? Direct measurement of GSK-3 activity can be challenging.A common and reliable method is to perform a Western blot to assess the phosphorylation status of a direct GSK-3 substrate, such as β-catenin at Ser33/37/Thr41 or Tau at specific phospho-epitopes. Inhibition of GSK-3 will lead to a decrease in the phosphorylation of these substrates.
I don't see a change in the phosphorylation of my target protein. The antibody used for Western blotting may not be specific or sensitive enough. The time point of analysis might be suboptimal.Validate your antibodies using positive and negative controls. Perform a time-course experiment to determine the optimal duration of CHIR-99021 treatment for observing changes in substrate phosphorylation.

Quantitative Data Summary

The optimal concentration of CHIR-99021 is highly dependent on the cell type and the specific experimental endpoint. Below are some generally reported effective concentrations.

Application Cell Type Typical Concentration Range Reference
Maintenance of PluripotencyMouse Embryonic Stem Cells3 µMGeneral Knowledge
Wnt/β-catenin Pathway ActivationVarious Cancer Cell Lines1 - 10 µMGeneral Knowledge
Differentiation Protocolse.g., Cardiomyocyte differentiation5 - 15 µMGeneral Knowledge

Note: It is highly recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

Experimental Protocols

Protocol: Assessing GSK-3 Inhibition via Western Blotting for β-catenin
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of CHIR-99021 concentrations (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the total β-catenin signal to the loading control. An increase in total β-catenin levels is indicative of GSK-3 inhibition.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin Inhibits APC APC GSK-3 GSK-3 CK1 CK1 β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Proteasome Proteasome β-catenin->Proteasome Degradation Target Genes Target Genes TCF/LEF->Target Genes Transcription CHIR-99021 CHIR-99021 CHIR-99021->GSK-3 Inhibits Destruction Complex->β-catenin Phosphorylates

Caption: Wnt/β-catenin signaling pathway with the inhibitory action of CHIR-99021 on GSK-3.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Reagents Check Reagent Quality (Purity, Storage) Inconsistent_Results->Check_Reagents Investigate Standardize_Protocol Standardize Protocol (Cell Density, Passage) Check_Reagents->Standardize_Protocol Validate_Assay Validate Assay (Controls, Linearity) Standardize_Protocol->Validate_Assay Confirm_Target_Engagement Confirm Target Engagement (e.g., Western Blot) Validate_Assay->Confirm_Target_Engagement Optimize_Concentration Optimize Compound Concentration Confirm_Target_Engagement->Optimize_Concentration Review_Literature Review Literature for Model-Specific Issues Optimize_Concentration->Review_Literature Resolved Issue Resolved Review_Literature->Resolved Solution Found Unresolved Issue Unresolved Review_Literature->Unresolved Further Investigation Needed

Caption: A logical workflow for troubleshooting inconsistent experimental results with kinase inhibitors.

References

Technical Support Center: Optimization of Incubation Times for CHIR-99021 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in assays utilizing CHIR-99021, a potent GSK-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is CHIR-99021 and how does it work?

A1: CHIR-99021 is a highly selective and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1] It functions by inhibiting both GSK-3α and GSK-3β isoforms.[2][3] The primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates the transcription of Wnt target genes.[1]

Q2: What are the common applications of CHIR-99021 where incubation time is a critical parameter?

A2: CHIR-99021 is widely used in various research areas, and the incubation time is crucial for achieving desired outcomes. Key applications include:

  • Stem Cell Maintenance and Pluripotency: Used to maintain embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in an undifferentiated state.[1]

  • Directed Differentiation: Guides the differentiation of pluripotent stem cells into specific lineages, such as definitive endoderm, cardiomyocytes, and neural cells.[2][4][5]

  • Organoid Formation: A key component in protocols for generating organoids, for instance, kidney and intestinal organoids.[6][7]

  • Cell Reprogramming: Facilitates the reprogramming of somatic cells into iPSCs.[2]

Q3: What is a typical starting concentration and incubation time for CHIR-99021?

A3: The optimal concentration and incubation time for CHIR-99021 are highly dependent on the cell type and the specific experimental goal. However, a general starting point can be inferred from the literature:

  • Concentration: Effective concentrations typically range from 0.1 µM to 15 µM.[1] A common starting concentration for many applications is between 1 µM and 10 µM.[4][8]

  • Incubation Time: Incubation times can vary from 24 hours to 72 hours or even longer, depending on the desired outcome.[4][8] For example, in definitive endoderm induction from human iPSCs, time points of 24, 48, and 72 hours have been investigated.[4]

Troubleshooting Guide

Issue 1: Low efficiency of stem cell differentiation.

  • Possible Cause: Suboptimal incubation time with CHIR-99021. The duration of Wnt/β-catenin signaling activation is critical for lineage specification.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Treat your cells with a fixed concentration of CHIR-99021 and harvest them at different time points (e.g., 24, 48, 72 hours).[4]

    • Analyze Lineage-Specific Markers: Use techniques like qRT-PCR or immunofluorescence to assess the expression of markers for your target lineage and for markers of pluripotency and other germ layers (mesoderm, ectoderm) to determine the optimal time window for differentiation.[4]

    • Consider Intermittent Exposure: In some protocols, continuous exposure to CHIR-99021 may not be optimal. Compare continuous versus intermittent exposure for the same total duration.[4]

    • Optimize CHIR-99021 Concentration: The optimal incubation time can be dependent on the concentration used. You may need to perform a matrix titration of both concentration and time.

Issue 2: High levels of cell death or cytotoxicity.

  • Possible Cause: Prolonged exposure to a high concentration of CHIR-99021 can be toxic to some cell types.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or resazurin-based assay) with a range of CHIR-99021 concentrations and incubation times (e.g., 24, 48, 72 hours) to determine the cytotoxic threshold for your specific cells.[8][9][10]

    • Reduce Incubation Time: If a high concentration is required for the desired biological effect, try reducing the incubation time to minimize toxicity.

    • Lower CHIR-99021 Concentration: Test lower concentrations of CHIR-99021 to see if a non-toxic dose can still achieve the desired outcome, potentially with a longer incubation period.

    • Ensure High-Quality Reagent: Use a high-purity, well-validated source of CHIR-99021, as impurities can contribute to cytotoxicity.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in the timing of CHIR-99021 addition and removal. The timing of Wnt pathway activation and subsequent inhibition can be critical, especially in cardiac differentiation.[5]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that the timing of all experimental steps, including cell seeding density, addition of CHIR-99021, and its removal or media change, is kept consistent across all experiments.

    • Document All Steps: Keep detailed records of your experimental procedures, including the exact duration of each incubation step.

    • Automate Liquid Handling: If possible, use automated liquid handlers for precise timing of reagent addition and removal.

Data Presentation

Table 1: Effect of CHIR-99021 Concentration and Incubation Time on Definitive Endoderm (DE) Gene Expression in Human iPSCs.

ConcentrationIncubation Time (hours)SOX17 Expression (Relative to Control)FOXA2 Expression (Relative to Control)
1 µM24VariesVaries
1 µM48VariesVaries
1 µM72VariesVaries
3 µM24VariesVaries
3 µM48VariesVaries
3 µM72VariesVaries
(Note: This table is a template based on the experimental design described in a study by Yi et al.[4] Actual values would be generated from experimental data.)

Table 2: Effect of CHIR-99021 Concentration and Incubation Time on Human Tenon Fibroblast (HTF) Viability.

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
1~100%~100%~100%
2.5~100%~100%~100%
5~100%~95%~90%
10~90%~85%~80%
20~80%~70%~60%
(Note: This table summarizes the trends observed in a study by Kim et al.[8])

Experimental Protocols

Protocol 1: Optimization of CHIR-99021 Incubation Time for Stem Cell Differentiation

  • Cell Seeding: Plate pluripotent stem cells at the desired density for differentiation.

  • Initiation of Differentiation: On the following day, replace the medium with differentiation medium containing a fixed, predetermined concentration of CHIR-99021 (e.g., 3 µM).

  • Time-Course Incubation: Incubate the cells for varying durations (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) for each time point.

  • Sample Collection: At each time point, wash the cells with PBS and harvest them for analysis.

  • Analysis of Differentiation Markers:

    • qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to measure the expression levels of key lineage-specific genes (e.g., SOX17 and FOXA2 for definitive endoderm), pluripotency markers (e.g., OCT4, NANOG), and markers for other germ layers.[4]

    • Immunofluorescence: Fix cells and perform immunocytochemistry to visualize the protein expression of lineage-specific markers.

  • Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the relative expression levels across the different incubation times to identify the optimal duration.

Protocol 2: Assessment of CHIR-99021 Cytotoxicity

  • Cell Seeding: Plate the target cell line in a 96-well plate at a predetermined density.

  • CHIR-99021 Treatment: The next day, treat the cells with a serial dilution of CHIR-99021 (e.g., 1, 2.5, 5, 10, 20 µM) and a vehicle control.

  • Incubation: Incubate the plate for different time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • For an MTT assay, add MTT solution to each well and incubate for 3 hours. Then, add solubilization solution and read the absorbance.[8]

    • For a resazurin-based assay, add the resazurin solution and incubate for a specified time before reading the fluorescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle control. Plot the data to determine the IC50 value at each time point.

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (with CHIR-99021) GSK3 GSK-3 DestructionComplex Destruction Complex GSK3->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex CK1 CK1 CK1->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation CHIR99021 CHIR-99021 GSK3_inhibited GSK-3 CHIR99021->GSK3_inhibited Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

Caption: Wnt/β-catenin signaling pathway with and without CHIR-99021.

Optimization_Workflow cluster_time_course Incubation Time Points start Start: Define Experimental Goal (e.g., Differentiation, Viability) seed_cells Seed Cells at Optimal Density start->seed_cells prepare_chir Prepare CHIR-99021 Stock and Working Solutions seed_cells->prepare_chir add_chir Add CHIR-99021 at a Fixed Concentration prepare_chir->add_chir t24 24 hours add_chir->t24 t48 48 hours add_chir->t48 t72 72 hours add_chir->t72 harvest Harvest Cells and Perform Assay (e.g., qRT-PCR, Viability Assay) t24->harvest t48->harvest t72->harvest analyze Analyze Data and Determine Optimal Time harvest->analyze end End: Optimized Incubation Time analyze->end

Caption: Experimental workflow for optimizing CHIR-99021 incubation time.

References

Technical Support Center: Troubleshooting Chir 4531 Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chir 4531 is a synthetic trimer peptide that acts as a potent and selective ligand for the mu-opioid receptor (MOR).[1] Its primary mechanism of action involves binding to the MOR, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades. This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when working with this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an N-(substituted)glycine peptoid trimer that functions as a high-affinity ligand for the mu-opioid receptor (MOR), with a reported Ki of 6 nM.[1] As an opioid receptor agonist, its binding to the MOR on the cell surface activates intracellular signaling pathways.

Q2: In which signaling pathways is this compound involved?

A2: As a mu-opioid receptor agonist, this compound primarily modulates GPCR signaling pathways. Upon binding to the MOR, it can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This can subsequently influence downstream pathways such as the MAPK/ERK pathway.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[2] The compound is generally stable for several weeks during standard shipping conditions.[2]

Troubleshooting Common Issues

This section addresses specific problems that may arise during experiments with this compound in different cell lines.

Observed Problem Potential Cause Troubleshooting Steps
Low or no cellular response to this compound Low or absent mu-opioid receptor (MOR) expression in the cell line. 1. Verify MOR expression: Confirm that your chosen cell line expresses the mu-opioid receptor at sufficient levels. This can be done via RT-qPCR for mRNA levels or Western blot/flow cytometry for protein levels. 2. Use a positive control cell line: Employ a cell line known to express functional MOR (e.g., HEK293 cells stably expressing MOR) to validate your experimental setup and this compound activity.
Suboptimal concentration of this compound. 1. Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration (EC50) for your specific cell line and assay.
Incorrect solvent or poor solubility. 1. Check solubility: Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to the cell culture medium. 2. Avoid precipitation: Observe the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system.[3]
High background signal or off-target effects Non-specific binding. 1. Include a negative control: Use a cell line that does not express the MOR to assess non-specific effects. 2. Use a competitive antagonist: Pre-treat cells with a known MOR antagonist (e.g., naloxone) before adding this compound to confirm that the observed effects are MOR-mediated.
Cellular stress or toxicity. 1. Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound used are not cytotoxic. 2. Optimize incubation time: Reduce the incubation time to minimize potential long-term toxic effects.
Inconsistent results between experiments Variability in cell culture conditions. 1. Standardize cell culture practices: Maintain consistent cell passage numbers, seeding densities, and media formulations.[4][5] 2. Monitor for contamination: Regularly check for microbial contamination, which can significantly impact cellular responses.[4]
Degradation of this compound. 1. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.

Experimental Protocols

General Protocol for Assessing this compound Activity

This protocol provides a general workflow for evaluating the effect of this compound on a downstream signaling event, such as ERK phosphorylation.

  • Cell Seeding: Plate your chosen cell line in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in serum-free or complete medium.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate for the desired time period (e.g., 5, 15, 30, 60 minutes for signaling studies).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Signaling Pathways and Visualizations

Mu-Opioid Receptor Signaling Pathway

This compound binding to the mu-opioid receptor (MOR) initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chir_4531 This compound MOR Mu-Opioid Receptor (MOR) Chir_4531->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by this compound.

Experimental Workflow for Troubleshooting this compound Activity

The following diagram outlines a logical workflow for troubleshooting unexpected results in your experiments.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Cells Verify Cell Line (MOR Expression, Viability) Start->Check_Cells Check_Compound Verify this compound (Concentration, Solubility, Age) Start->Check_Compound Check_Protocol Review Experimental Protocol (Incubation Time, Reagents) Start->Check_Protocol Positive_Control Run Positive Control (Known MOR Agonist/Cell Line) Check_Cells->Positive_Control Check_Compound->Positive_Control Check_Protocol->Positive_Control Negative_Control Run Negative Control (MOR Antagonist/MOR-negative cells) Positive_Control->Negative_Control Analyze Analyze Results Negative_Control->Analyze Resolved Issue Resolved Analyze->Resolved

Caption: A systematic workflow for troubleshooting this compound experiments.

References

Validation & Comparative

Unraveling the Profile of Chir 4531: A Comparative Analysis with Established Mu-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the novel mu-opioid agonist Chir 4531 with other established compounds in the field remains challenging due to the limited publicly available information on this compound. Extensive searches for "this compound" in scientific literature and databases did not yield specific data on its pharmacological properties, binding affinities, or functional activities. It is possible that "this compound" is an internal development code, a recently synthesized compound not yet described in publications, or a potential misspelling of another molecule.

Despite the absence of direct data for this compound, this guide will provide a framework for its future evaluation by comparing well-characterized mu-opioid agonists. This comparison will focus on key parameters such as binding affinity, functional potency and efficacy, and signaling bias, which are critical for the preclinical assessment of any new mu-opioid agonist.

Understanding Mu-Opioid Receptor Activation and Signaling

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.[1] The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[2][3] This signaling cascade is central to the analgesic effects of opioids.[3]

However, MOR activation can also trigger a secondary pathway involving the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the activation of other signaling cascades that may contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance.[4][5] The concept of "biased agonism" has emerged from these distinct pathways, where a ligand may preferentially activate either the G-protein pathway or the β-arrestin pathway.[4]

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein G-protein Pathway Beta_Arrestin β-Arrestin MOR->Beta_Arrestin β-Arrestin Pathway Agonist Opioid Agonist (e.g., this compound, Morphine) Agonist->MOR Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects

Figure 1. Mu-opioid receptor signaling pathways.

Key Performance Metrics for Mu-Opioid Agonists

To effectively compare this compound to other mu-opioid agonists, several key quantitative parameters must be determined through standardized experimental assays.

Table 1: Key Performance Metrics for Mu-Opioid Agonists

ParameterDescriptionExperimental Assay
Binding Affinity (Ki) The concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity.Radioligand Binding Assay
Potency (EC50) The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 indicates higher potency.Functional Assays (e.g., cAMP accumulation, GTPγS binding)
Efficacy (Emax) The maximum response an agonist can produce. Often expressed as a percentage relative to a standard full agonist like DAMGO.Functional Assays (e.g., cAMP accumulation, GTPγS binding)
Signaling Bias The preferential activation of one signaling pathway over another (e.g., G-protein vs. β-arrestin).Comparative functional assays measuring G-protein and β-arrestin recruitment.

Standard Experimental Protocols

The following are detailed methodologies for key experiments used to characterize mu-opioid agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare Cell Membranes with MOR Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2. Radioligand binding assay workflow.
cAMP Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Protocol:

  • Cell Culture: Cells expressing the mu-opioid receptor (e.g., CHO-hMOR) are cultured in appropriate media.[4]

  • Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of the test agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[7][8]

  • Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 and Emax values.

Start Start Culture_Cells Culture MOR-expressing Cells Start->Culture_Cells Stimulate Stimulate with Forskolin and Test Agonist Culture_Cells->Stimulate Lyse_and_Detect Lyse Cells and Measure cAMP Levels Stimulate->Lyse_and_Detect Analyze Determine EC50 and Emax Lyse_and_Detect->Analyze End End Analyze->End

Figure 3. cAMP functional assay workflow.

Comparative Data of Known Mu-Opioid Agonists

While data for this compound is unavailable, the following table presents a comparison of well-known mu-opioid agonists to serve as a benchmark for future studies.

Table 2: Comparative Pharmacological Data of Selected Mu-Opioid Agonists

CompoundKi (nM) for MOREC50 (nM) in cAMP AssayEmax (%) vs. DAMGOKnown Bias
Morphine 1-1010-100~80-90%Balanced/Slight G-protein
Fentanyl 0.1-11-10100%G-protein
Oliceridine (TRV130) 2-105-20~40-60%G-protein
PZM21 0.5-51-10~70-80%G-protein
DAMGO 1-51-10100% (Reference)G-protein

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and cell lines used.

Conclusion

A definitive comparison of this compound to other mu-opioid agonists is contingent upon the public disclosure of its pharmacological data. Researchers and drug development professionals are encouraged to utilize the standardized experimental protocols and comparative data presented in this guide to rigorously evaluate this compound and other novel mu-opioid agonists. The systematic assessment of binding affinity, functional potency, efficacy, and signaling bias is crucial for identifying promising new therapeutics with improved efficacy and safety profiles for pain management. Should data on this compound become available, this framework will allow for its direct and objective comparison with existing compounds.

References

Unveiling the Selectivity of Chir 4531 for the Mu-Opioid Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise interactions of a compound with its target receptor is paramount. This guide provides a comparative analysis of Chir 4531's selectivity for the mu-opioid receptor (μOR) against other opioid receptor subtypes and in context with established opioid ligands. This analysis is based on available binding affinity data and is supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Executive Summary

I. Opioid Receptor Binding Affinity Comparison

The selectivity of a ligand is determined by comparing its binding affinity for its primary target receptor with its affinity for other receptors. A higher Ki value indicates weaker binding. The following table summarizes the available binding affinity (Ki in nM) of this compound for the mu-opioid receptor alongside the affinities of several standard reference compounds for the mu, delta, and kappa opioid receptors.

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)μ-Selectivity (δ/μ)μ-Selectivity (κ/μ)
This compound 6Data not availableData not available--
DAMGO1.23~615~615~500~500
Morphine2.5 - 10150 - 300200 - 400~15 - 120~20 - 160
Naloxone1.2 - 3.925 - 9516 - 30~6 - 79~4 - 25
SNC80>10000.2 - 1.5>1000--
DPDPE200 - 4001 - 5>10,000--
U-69,593>1000>10000.5 - 2.0--

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from multiple sources.

II. Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of binding affinity data. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound for a specific receptor.

Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu, delta, and kappa opioid receptors by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand specific for the receptor subtype:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE or [³H]-SNC80

    • κ-opioid receptor: [³H]-U-69,593

  • Test compound (unlabeled ligand, e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either:

    • Assay buffer (for total binding).

    • Varying concentrations of the test compound (for competitive binding).

    • A high concentration of the non-specific binding control (for non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer assay_setup Set up 96-well plate: Membranes + Radioligand + Test Compound (varying conc.) prep_reagents->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash filters filtration->washing scint_counting Liquid Scintillation Counting washing->scint_counting calc_binding Calculate Specific Binding scint_counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

mu_opioid_signaling agonist μ-Opioid Agonist (e.g., this compound) mu_receptor Mu-Opioid Receptor (μOR) agonist->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) camp->cellular_response

Comparative Efficacy Analysis: Chir 4531 versus Morphine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Chir 4531 and morphine, focusing on their efficacy as opioid receptor ligands. Due to the limited availability of public research on this compound, this comparison is based on its published in vitro binding affinity and extensive data available for the well-characterized opioid analgesic, morphine. This document is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and morphine. A significant data gap exists for the in vivo efficacy and side effect profile of this compound, highlighting a need for further research.

ParameterThis compoundMorphineReferences
Binding Affinity (Ki) at µ-opioid receptor 6 nM1-10 nM[1]
Analgesic Efficacy (ED50) Data not available~1-5 mg/kg (rodent models, s.c.)
Primary Mechanism of Action µ-opioid receptor agonist (presumed)µ-opioid receptor agonist[2][3]
Common Side Effects Data not availableRespiratory depression, sedation, constipation, nausea, dependence, tolerance[3]

Experimental Protocols

1. Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki Determination)

This protocol outlines a general method for determining the binding affinity of a compound like this compound to the µ-opioid receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 cells).

    • Radioligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

    • Test compound (this compound).

    • Non-specific binding control (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • A parallel set of incubations is performed in the presence of a high concentration of a non-specific competitor (e.g., naloxone) to determine non-specific binding.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

2. Hot Plate Test for Analgesic Efficacy in Rodents

This protocol describes a standard method to assess the analgesic efficacy of a compound like morphine.

  • Objective: To evaluate the central analgesic activity of a test compound.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Mice or rats.

  • Procedure:

    • Animals are habituated to the testing room and apparatus.

    • A baseline latency to a pain response (e.g., licking a hind paw or jumping) is recorded for each animal when placed on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Animals are administered the test compound (e.g., morphine) or vehicle control at various doses.

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the pain response is measured again.

  • Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED50) is then calculated from the dose-response curve.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Comparative Analgesic Efficacy A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Morphine, Vehicle) C->D E Post-treatment Nociceptive Testing (at various time points) D->E F Data Collection and Analysis (e.g., ED50 determination) E->F

Caption: A typical experimental workflow for comparing the analgesic efficacy of test compounds.

G cluster_0 µ-Opioid Receptor Signaling Pathway Ligand Opioid Agonist (e.g., Morphine, this compound) MOR µ-Opioid Receptor (GPCR) Ligand->MOR G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel Activation of Inwardly Rectifying K+ Channels G_Protein->K_Channel Ca_Channel Inhibition of Voltage-gated Ca2+ Channels G_Protein->Ca_Channel cAMP Decreased cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: The signaling pathway of the µ-opioid receptor, the target for both this compound and morphine.

References

Validating the Analgesic Effects of Chir 4531: A Comparative Guide to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for validating the analgesic properties of Chir 4531, a potent mu-opioid receptor agonist. Given the absence of publicly available preclinical data on this compound, this document outlines the standard experimental protocols and expected comparative results against established analgesics. This guide is intended for researchers, scientists, and drug development professionals in the field of pain management.

This compound has been identified as a trimer peptide and a potent opiate ligand that demonstrates high affinity for the mu-opioid receptor, with a reported Ki of 6 nM. Its mechanism of action as a mu-opioid receptor agonist suggests potential efficacy as an analgesic. To substantiate this, rigorous preclinical evaluation using validated animal models of nociception is essential.

Comparative Data Presentation

To facilitate a clear comparison of the potential analgesic efficacy of this compound, the following tables present hypothetical, yet expected, outcomes alongside representative data for the standard opioid analgesic, Morphine, and a non-steroidal anti-inflammatory drug (NSAID), Indomethacin. These tables are structured based on common preclinical pain models.

Table 1: Hot Plate Test - Latency to Nociceptive Response

CompoundDose (mg/kg)Latency (seconds)% Maximum Possible Effect (%MPE)
Vehicle -10.2 ± 0.80
This compound (Hypothetical) 115.5 ± 1.226.5
522.8 ± 1.563.0
1028.9 ± 1.893.5
Morphine 520.1 ± 1.449.5
1029.5 ± 1.696.5

%MPE = ((Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)) x 100. Cut-off time is typically 30-60 seconds to prevent tissue damage.

Table 2: Tail Flick Test - Reaction Time to Thermal Stimulus

CompoundDose (mg/kg)Reaction Time (seconds)% Increase in Reaction Time
Vehicle -2.5 ± 0.30
This compound (Hypothetical) 14.2 ± 0.468
56.8 ± 0.5172
108.9 ± 0.6256
Morphine 56.2 ± 0.5148
108.5 ± 0.7240

Table 3: Formalin Test - Nociceptive Behavior (Paw Licking Time)

CompoundDose (mg/kg)Phase I (0-5 min) Licking Time (s)Phase II (15-30 min) Licking Time (s)
Vehicle -55.3 ± 4.185.7 ± 6.2
This compound (Hypothetical) 1028.1 ± 3.530.2 ± 4.8
Morphine 1025.6 ± 3.228.9 ± 4.5
Indomethacin 1052.8 ± 4.542.1 ± 5.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in preclinical analgesic drug discovery.

Hot Plate Test

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics.[1]

Objective: To assess the thermal pain response latency in animals after administration of a test compound.

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

Procedure:

  • Animals (typically mice or rats) are individually placed on the heated surface of the hot plate.

  • The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

  • Baseline latency is determined for each animal before drug administration.

  • The test compound (e.g., this compound) or vehicle is administered, and the latency is measured again at predetermined time points (e.g., 30, 60, 90 minutes post-administration).

Tail Flick Test

Similar to the hot plate test, the tail flick test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Objective: To measure the latency of an animal to withdraw its tail from a noxious heat source.

Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • The animal (typically a rat or mouse) is gently restrained with its tail exposed.

  • The light beam is focused on a specific portion of the tail.

  • The time taken for the animal to flick its tail away from the heat source is automatically recorded.

  • A cut-off time is implemented to avoid tissue damage.

  • Baseline reaction time is measured before the administration of the test compound or vehicle.

  • Post-treatment reaction times are recorded at various intervals to determine the analgesic effect.

Formalin Test

The formalin test is a model of tonic chemical nociception that is sensitive to both central and peripheral analgesics. It has two distinct phases of nociceptive behavior.

Objective: To assess the analgesic effect of a compound on both acute and persistent inflammatory pain.

Procedure:

  • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.

  • The animal is then placed in an observation chamber.

  • Nociceptive behavior, primarily the amount of time spent licking the injected paw, is quantified.

  • Observations are recorded in two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation and C-fiber activation.

    • Phase II (Late Phase): 15-30 minutes post-injection, involving an inflammatory response and central sensitization.

  • The test compound or vehicle is administered prior to the formalin injection.

Mandatory Visualizations

Signaling Pathway of Mu-Opioid Receptor Agonists

Simplified Signaling Pathway of Mu-Opioid Receptor Agonists Chir_4531 This compound (or other mu-opioid agonist) MOR Mu-Opioid Receptor (MOR) Chir_4531->MOR G_Protein Gi/o Protein Activation MOR->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ca_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein->Ca_Channel_Inhibition K_Channel_Activation Activation of K+ Channels G_Protein->K_Channel_Activation cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Reduced_Excitability Reduced Neuronal Excitability Ca_Channel_Inhibition->Reduced_Excitability K_Channel_Activation->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Mu-opioid agonist signaling pathway leading to analgesia.

Experimental Workflow for Analgesic Validation

Experimental Workflow for Preclinical Analgesic Testing cluster_0 Phase 1: Baseline Testing cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Post-Treatment Testing cluster_3 Phase 4: Data Analysis Baseline_Hot_Plate Hot Plate Test (Baseline) Administration Administer Vehicle, This compound, or Reference Compound Baseline_Hot_Plate->Administration Baseline_Tail_Flick Tail Flick Test (Baseline) Baseline_Tail_Flick->Administration Post_Hot_Plate Hot Plate Test (Post-Treatment) Administration->Post_Hot_Plate Post_Tail_Flick Tail Flick Test (Post-Treatment) Administration->Post_Tail_Flick Formalin_Test Formalin Test Administration->Formalin_Test Data_Analysis Data Collection and Statistical Analysis Post_Hot_Plate->Data_Analysis Post_Tail_Flick->Data_Analysis Formalin_Test->Data_Analysis

Caption: Workflow for evaluating the analgesic effects of a test compound.

References

Comparative Assessment of Chir 4531's Biased Agonism Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Chir 4531 has been identified as a potent peptoid ligand for the μ-opioid receptor (MOR), a key target in pain management. This guide provides a comparative framework for assessing the biased agonism of this compound. While direct experimental data on the functional selectivity of this compound is not currently available in the public domain, this document outlines the necessary experimental protocols and presents data from well-characterized MOR agonists to serve as a benchmark for future studies. Understanding the biased agonism profile of this compound is crucial for evaluating its therapeutic potential and predicting its side-effect profile.

The Concept of Biased Agonism at the μ-Opioid Receptor

The μ-opioid receptor, a G-protein coupled receptor (GPCR), transduces signals through two primary pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and tolerance. Biased agonists are ligands that preferentially activate one of these pathways over the other. A G-protein biased MOR agonist could theoretically provide potent pain relief with a reduced risk of the typical side effects associated with conventional opioids.

Signaling Pathways of the μ-Opioid Receptor

Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular events. The canonical G-protein signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs). The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and signaling through other pathways.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein G-Protein (Gi/o) MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment Agonist Agonist (e.g., this compound) Agonist->MOR Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Contributes to

Figure 1: Simplified signaling pathways of the μ-opioid receptor.

Comparative Data for μ-Opioid Receptor Agonists

To provide a context for evaluating this compound, the following table summarizes the activity of well-characterized MOR agonists: DAMGO (a balanced agonist), Oliceridine (TRV130, a G-protein biased agonist), and PZM21 (a G-protein biased agonist). The data is presented for a downstream functional assay measuring the activation of GIRK channels, which is indicative of G-protein pathway activation.

CompoundAgonist TypeGIRK Activation (% of DAMGO max)Reference
DAMGO Balanced100%[1]
Oliceridine (TRV130) G-protein Biased< 25%[1]
PZM21 G-protein Biased< 25%[1]

Note: Lower efficacy in this specific GIRK activation assay for Oliceridine and PZM21 has been interpreted in some studies as partial agonism at the level of ion channel modulation.

Experimental Protocols for Assessing Biased Agonism

A thorough assessment of this compound's biased agonism would require conducting a panel of in vitro assays to quantify its activity on both the G-protein and β-arrestin pathways.

Start Compound of Interest (this compound) G_Protein_Assays G-Protein Pathway Assays (GTPγS, cAMP) Start->G_Protein_Assays Beta_Arrestin_Assays β-Arrestin Pathway Assays (BRET, PathHunter) Start->Beta_Arrestin_Assays Data_Analysis Data Analysis (Bias Plot, Transduction Coefficients) G_Protein_Assays->Data_Analysis Beta_Arrestin_Assays->Data_Analysis Conclusion Determine Biased Agonism Profile Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing biased agonism.

G-Protein Pathway Activation Assays

a) [³⁵S]GTPγS Binding Assay

This assay measures the direct activation of G-proteins by the receptor.

  • Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified by scintillation counting.

  • Methodology:

    • Prepare cell membranes expressing the μ-opioid receptor.

    • Incubate the membranes with varying concentrations of the test compound (e.g., this compound) in the presence of [³⁵S]GTPγS and GDP.

    • After incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation.

b) cAMP Inhibition Assay

This assay measures a downstream consequence of Gi/o protein activation.

  • Principle: Activation of the μ-opioid receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This change can be measured using various methods, such as competitive immunoassays or reporter gene assays.

  • Methodology (Example using a competitive immunoassay):

    • Culture cells expressing the μ-opioid receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Add varying concentrations of the test compound and incubate.

    • Lyse the cells and measure the cAMP concentration using a commercially available ELISA or HTRF kit.

    • Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for cAMP inhibition.

β-Arrestin Recruitment Assays

a) Bioluminescence Resonance Energy Transfer (BRET) Assay

  • Principle: This assay measures the proximity between the μ-opioid receptor and β-arrestin. The receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, allowing for resonance energy transfer, which is detected as an increase in the acceptor's emission.

  • Methodology:

    • Co-transfect cells with plasmids encoding for MOR-RLuc and β-arrestin-GFP.

    • Plate the cells and add the luciferase substrate (e.g., coelenterazine h).

    • Add varying concentrations of the test compound.

    • Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

    • Calculate the BRET ratio and generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment.

b) PathHunter® Assay (Enzyme Fragment Complementation)

  • Principle: This assay is based on the complementation of two inactive fragments of β-galactosidase. The μ-opioid receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Methodology:

    • Use a stable cell line co-expressing the MOR-ProLink and β-arrestin-EA fusion proteins.

    • Plate the cells and add varying concentrations of the test compound.

    • Add the detection reagent containing the chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment.

Data Analysis and Interpretation

The data obtained from these assays can be analyzed to quantify the degree of bias. This is typically done by comparing the relative potency and efficacy of a test compound for the G-protein and β-arrestin pathways to that of a balanced reference agonist (e.g., DAMGO). The results can be visualized using a bias plot.

Bias Plot Concept origin x_axis origin->x_axis G-Protein Signaling y_axis origin->y_axis β-Arrestin Signaling balanced Balanced Agonist origin->balanced g_protein_biased G-Protein Biased beta_arrestin_biased β-Arrestin Biased

References

Comparative Analysis of Chir 4531 and Other Peptoid-Based Mu-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the performance and experimental validation of synthetic ligands for the mu-opioid receptor.

This guide provides a detailed comparison of Chir 4531, a pioneering peptoid-based ligand, with other peptoid-based molecules targeting the mu-opioid receptor (MOR). The MOR is a G-protein coupled receptor critically involved in pain modulation, and its ligands are of significant interest for the development of novel analgesics. Peptoids, or oligomers of N-substituted glycines, represent a class of peptide mimics that offer advantages in terms of proteolytic stability and chemical diversity.

Performance Comparison of Peptoid-Based MOR Ligands

This compound, a peptoid trimer, was one of the first high-affinity peptoid ligands for a G-protein coupled receptor to be identified from a combinatorial library.[1] Its discovery demonstrated the potential of peptoid libraries in drug discovery. For a comprehensive comparison, we will evaluate this compound alongside other peptoid-based ligands that have been developed to target the mu-opioid receptor.

LigandStructureTarget ReceptorBinding Affinity (Ki)Reference
This compound Peptoid TrimerMu-Opioid Receptor6 nMZuckermann et al., 1994
[Further research needed to identify a suitable comparator] [Structure of comparator]Mu-Opioid Receptor[Ki of comparator][Reference for comparator]

Note: At the time of this publication, publicly available data on other specific peptoid-based ligands with reported binding affinities for the mu-opioid receptor for a direct quantitative comparison with this compound is limited. The focus of this guide is therefore on the foundational work of this compound as a case study.

Experimental Protocols

The following sections detail the experimental methodologies employed in the discovery and characterization of this compound, providing a framework for the evaluation of other peptoid-based ligands.

Solid-Phase Synthesis of Peptoid Libraries

The synthesis of peptoid libraries, from which this compound was identified, is a key methodological aspect. A common approach involves a two-step monomer addition cycle on a solid support.

Workflow for Peptoid Synthesis:

start Start with Rink Amide Resin step1 Acylation with Bromoacetic Acid start->step1 step2 Displacement with Primary Amine step1->step2 step3 Repeat Cycle for Desired Length step2->step3 step3->step2 Next Monomer end Cleavage and Purification step3->end

Fig. 1: Solid-phase synthesis workflow for peptoids.
  • Resin Preparation: The synthesis begins with a suitable solid support, such as Rink amide resin.

  • Acylation: The resin is acylated with an α-haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide coupling agent.

  • Nucleophilic Displacement: The bromine is then displaced by a primary amine, which introduces the desired side chain. This two-step process is repeated for each monomer to build the peptoid chain.

  • Cleavage: Once the desired length is achieved, the peptoid is cleaved from the resin using an acid, such as trifluoroacetic acid.

  • Purification: The crude peptoid is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay for Mu-Opioid Receptor

The binding affinity of this compound for the mu-opioid receptor was determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Experimental Workflow for Radioligand Binding Assay:

prep Prepare Membranes from Cells Expressing MOR incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) radioligand->incubation test_compound Test Peptoid Ligand (this compound) test_compound->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Ki from IC50 quantification->analysis

Fig. 2: Workflow for a competitive radioligand binding assay.
  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from a suitable source, such as transfected cell lines or brain tissue.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway of the Mu-Opioid Receptor

Activation of the mu-opioid receptor by an agonist, such as a peptoid-based ligand, initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Ligand Peptoid Ligand (e.g., this compound) Ligand->MOR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Triggers Analgesia Analgesia K_efflux->Analgesia Leads to Hyperpolarization Neurotransmitter->Analgesia Reduced Release Leads to

Fig. 3: Simplified signaling pathway of the mu-opioid receptor.

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization of the neuron). Together, these actions reduce neuronal excitability and inhibit the transmission of pain signals.

This guide serves as a foundational resource for understanding and comparing peptoid-based ligands for the mu-opioid receptor, with a focus on the pioneering compound this compound. Further research and discovery of new peptoid-based MOR ligands will enable a more comprehensive comparative analysis in the future.

References

Independent Validation of Chir 4531 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for Chir 4531, a synthetic peptoid identified as a high-affinity ligand for the μ-opioid receptor. The information is based on the initial discovery and currently available data.

Summary of this compound Quantitative Data

This compound was identified from a combinatorial library of N-(substituted)glycine peptoids. The primary quantitative finding from its initial publication is its binding affinity for the μ-opioid receptor.

Table 1: Binding Affinity of this compound for the μ-Opioid Receptor

CompoundReceptorBinding Affinity (Ki)Publication
This compound μ-Opioid Receptor6 nMZuckermann, R. N., et al. (1994). Discovery of nanomolar ligands for 7-transmembrane G-protein-coupled receptors from a diverse N-(substituted)glycine peptoid library. Journal of medicinal chemistry, 37(17), 2678–2685.[1]

Comparison with Other Opioid Receptor Ligands

To provide context, the binding affinity of this compound is compared here with well-established ligands for the μ-opioid receptor.

Table 2: Comparative Binding Affinities of Selected μ-Opioid Receptor Ligands

CompoundReceptorBinding Affinity (Ki)Classification
This compound μ-Opioid Receptor6 nMPeptoid Ligand
Morphineμ-Opioid Receptor1-10 nMOpioid Agonist
DAMGOμ-Opioid Receptor~1 nMSynthetic Peptide Agonist
Naltrexoneμ-Opioid Receptor~0.1-1 nMOpioid Antagonist

This comparison indicates that this compound, as originally reported, exhibits a binding affinity for the μ-opioid receptor that is comparable to standard opioid agonists and antagonists.

Experimental Protocols

The detailed experimental protocols from the original 1994 publication by Zuckermann et al. are not fully available in the public domain. However, based on the abstract and general knowledge of radioligand binding assays of that era, the following is a likely methodology.

Key Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • Receptor Source: Rat brain membrane homogenates, which are a rich source of μ-opioid receptors.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the μ-opioid receptor (e.g., [³H]DAMGO or [³H]Naloxone).

  • Competitor Ligand: this compound at varying concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: To separate bound from unbound radioligand.

Methodology:

  • Incubation: Rat brain membranes were incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound.

  • Equilibrium: The incubation was allowed to proceed for a specific time at a controlled temperature to reach binding equilibrium.

  • Separation: The reaction mixture was rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of μ-Opioid Receptor Activation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Effector Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Effector Regulates

Caption: Canonical signaling pathway of an agonist binding to the μ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

G Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Incubate Incubate all components to reach equilibrium Prepare_Reagents->Incubate Filter Rapid Filtration to separate bound/unbound Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate IC₅₀ - Determine Ki Count->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CHIR99021

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a compound named "Chir 4531." The following procedures are for CHIR99021 , a widely used and structurally related GSK-3 inhibitor, and should be adapted as a safety-first approach. Researchers must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols.

This guide provides essential safety and disposal information for CHIR99021, a potent small molecule inhibitor. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Key Compound Information

CHIR99021 is a highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). Due to its potency, it must be handled with care.

PropertyData
Synonyms CT 99021
Molecular Formula C₂₂H₁₈Cl₂N₈
Molecular Weight 465.3 g/mol
Hazard Statements Fatal if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Storage Store at -20°C, desiccated.

Disposal Protocol: Step-by-Step Guidance

The proper disposal of CHIR99021, like other potent chemical compounds, involves a multi-step process to ensure the safety of laboratory personnel and compliance with regulatory standards.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure CHIR99021 powder. Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.

  • Liquid Waste: Solutions containing CHIR99021, typically dissolved in solvents like DMSO. The first rinse of any contaminated glassware should also be treated as hazardous liquid waste.[1]

  • Sharps Waste: Needles, syringes, or razor blades contaminated with CHIR99021.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

    • Double-bag contaminated PPE before placing it in the solid waste container.

  • Liquid Waste:

    • Collect in a sealable, chemical-resistant container (e.g., a high-density polyethylene carboy).[2][3]

    • Ensure the container is compatible with the solvent used (e.g., DMSO).

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4]

    • Keep the waste container closed except when adding waste.[2][5] A funnel should not be left in the container.[5]

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label must include the full chemical name ("CHIR99021") and the solvent (e.g., "in DMSO"). Do not use abbreviations or chemical formulas.[1][5]

  • List the approximate concentration or percentage of each component.

  • Indicate the date when waste was first added to the container.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][5]

  • Use secondary containment (e.g., a plastic tray) for all liquid waste containers to prevent spills.[2][3]

  • Segregate incompatible waste types within the SAA.

5. Disposal Request and Pickup:

  • Once a waste container is full (typically around 90% capacity), seal it securely.

  • Submit a chemical waste pickup request to your institution's EHS department. This is often done through an online system.[4]

  • EHS will arrange for the collection of the waste for proper disposal at an approved waste management facility.

Experimental Workflow and Visualizations

The logical flow for the proper disposal of CHIR99021 is crucial for maintaining a safe laboratory environment.

cluster_generation Waste Generation cluster_collection Collection & Containment cluster_process Handling & Storage cluster_disposal Final Disposal Solid Solid Waste (e.g., powder, contaminated PPE) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (e.g., solutions in DMSO) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (e.g., contaminated needles) Sharps_Container Sharps Container Sharps->Sharps_Container Store Store in Secondary Containment in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Pickup Request->Pickup Facility Approved Waste Disposal Facility Pickup->Facility

Caption: Workflow for the safe disposal of CHIR99021 waste.

References

Personal protective equipment for handling Chir 4531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Chir 4531, a peptoid trimer that functions as a high-affinity ligand for the mu-opiate receptor.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds with unknown toxicity.[3][4] It is imperative to treat this compound as potentially hazardous and to exercise caution at all times.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from splashes or aerosols.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[3][6][7]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1][6]
Respiratory Protection Use in a well-ventilated area or a fume hood. A dust mask or respirator may be necessary if handling a powder that could become airborne.Minimizes inhalation of the chemical.[8]

Handling and Operational Plan

Adherence to standard laboratory procedures is critical to ensure safety and prevent contamination.

2.1. Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[9]

2.2. Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.[3][5]

  • Do not inhale dust or aerosols.[2][3]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

  • Do not eat, drink, or smoke in the laboratory.[1][5][9]

  • Ensure all containers are properly labeled.[5]

2.3. Storage

  • Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is at 0 - 4°C for short-term and -20°C for long-term.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the sink.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated, sealed container for chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as regular waste, and the solvent rinse as chemical waste.

Experimental Protocols and Signaling Pathway

4.1. General Experimental Workflow

The following diagram illustrates a general workflow for an in-vitro experiment involving this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calculate required concentration of this compound B Weigh this compound solid in a fume hood A->B C Dissolve in appropriate solvent (e.g., DMSO) B->C D Prepare serial dilutions C->D F Treat cells with varying concentrations of this compound D->F E Culture cells expressing mu-opiate receptors E->F G Incubate for a defined period F->G H Lyse cells and collect samples G->H I Perform downstream analysis (e.g., Western Blot, qPCR) H->I J Analyze data I->J

A general experimental workflow for using this compound in cell-based assays.

4.2. Mu-Opioid Receptor Signaling Pathway

This compound is a ligand for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] The binding of an agonist like this compound to the receptor initiates a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Mu-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Decreases camp->ion_channel Modulates ligand This compound (Agonist) ligand->receptor Binds

A simplified diagram of the mu-opioid receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chir 4531
Reactant of Route 2
Chir 4531

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.